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Calcifediol-d3

Cat. No.: B3415322
CAS No.: 140710-94-7
M. Wt: 403.7 g/mol
InChI Key: JWUBBDSIWDLEOM-CMMPNOGOSA-N
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Description

Contextualizing Vitamin D Metabolism and Its Endogenous Forms

Overview of Cholecalciferol Hydroxylation to Calcifediol (B1668214) and Calcitriol in Biological Systems

Vitamin D, whether synthesized in the skin as cholecalciferol (Vitamin D3) or obtained from dietary sources, is biologically inert and must undergo a two-step activation process. colostate.edunih.gov The first transformation occurs predominantly in the liver, where cholecalciferol is hydroxylated to form Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3). researchgate.netresearchgate.net This metabolite is the major circulating form of vitamin D and serves as the primary indicator of an individual's vitamin D status. mdpi.com

The second hydroxylation step takes place mainly in the kidneys. wikipedia.org Here, Calcifediol is converted into Calcitriol, the biologically active form of vitamin D, also known as 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). colostate.edunih.gov Calcitriol is the potent hormone that binds to the vitamin D receptor (VDR) in various tissues to modulate gene expression and regulate calcium and phosphate (B84403) homeostasis, among other critical functions. colostate.eduwikipedia.org

The Role of Specific Hydroxylase Enzymes (e.g., CYP2R1, CYP27A1, CYP27B1, CYP24A1) in Metabolic Transformations

The metabolic activation and degradation of vitamin D are tightly controlled by a family of cytochrome P450 (CYP) enzymes. nih.gov

CYP2R1 and CYP27A1: The initial 25-hydroxylation in the liver is primarily catalyzed by CYP2R1, which is considered the principal vitamin D 25-hydroxylase. nih.govnih.govelsevierpure.com CYP27A1, a mitochondrial enzyme also involved in bile acid synthesis, can contribute to this process but is considered to play a minor role in vivo. nih.govvitamindwiki.com

CYP27B1: This crucial enzyme, also called 1-alpha-hydroxylase, is located in the mitochondria of kidney proximal tubule cells and is responsible for converting Calcifediol to the active hormone, Calcitriol. nih.govmedlineplus.gov The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and feedback inhibition from Calcitriol itself. mdpi.comnih.govnih.gov

CYP24A1: This enzyme initiates the catabolism (breakdown) of both Calcifediol and Calcitriol, acting as a key deactivating enzyme. nih.govwikipedia.org By hydroxylating these metabolites at the 24-position, CYP24A1 produces compounds destined for excretion, thereby preventing excessive vitamin D activity and potential toxicity. nih.govresearchgate.net Its expression is strongly induced by Calcitriol, forming a negative feedback loop that maintains hormonal balance. nih.govwikipedia.org

EnzymePrimary LocationSubstrate(s)Primary Product(s)Key Function
CYP2R1LiverCholecalciferol (Vitamin D3)Calcifediol (25(OH)D3)Major enzyme for the first activation step. nih.govelsevierpure.com
CYP27A1Liver (Mitochondria)Cholecalciferol (Vitamin D3)Calcifediol (25(OH)D3)Minor contributor to the first activation step. vitamindwiki.com
CYP27B1Kidney (Mitochondria)Calcifediol (25(OH)D3)Calcitriol (1,25(OH)2D3)Catalyzes the second and final activation step. nih.govmedlineplus.gov
CYP24A1Kidney and other target tissuesCalcifediol, Calcitriol24,25(OH)2D3, 1,24,25(OH)3D3Key catabolic enzyme; deactivates vitamin D metabolites. nih.govnih.gov

Principles and Advantages of Stable Isotope Labeling in Biomedical Investigations

Utility of Deuterium (B1214612) Labeling for Tracing and Quantification in Complex Biological Matrices

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comacanthusresearch.com Deuterium labeling is particularly common and cost-effective. cerilliant.com The key advantage lies in the mass difference this substitution creates. While the deuterium-labeled molecule behaves almost identically to its unlabeled counterpart in biological systems, its increased mass allows it to be distinguished and measured with high precision using mass spectrometry (MS). diagnosticsworldnews.comnih.gov

In quantitative analyses, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of the deuterium-labeled compound is added to a biological sample (e.g., blood plasma) as an internal standard. scispace.comnih.gov Because the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences similar variations during sample extraction, processing, and analysis, including matrix effects that can suppress or enhance the signal. waters.com By comparing the signal of the endogenous analyte to the signal of the co-eluting labeled internal standard, researchers can achieve highly accurate and reproducible quantification, correcting for experimental variability. cerilliant.comscispace.com

Differentiation of Exogenous Labeled Compounds from Endogenous Counterparts in Metabolic Studies

A primary benefit of stable isotope labeling is the ability to clearly distinguish between compounds administered for a study (exogenous) and those already present in the biological system (endogenous). tandfonline.com When a deuterium-labeled compound like Calcifediol-d3 is introduced, mass spectrometry can easily separate its signal from that of the naturally occurring, unlabeled Calcifediol due to their mass difference. nih.gov

This capability is fundamental for metabolic research. It allows scientists to trace the precise fate of the administered labeled compound—how it is absorbed, distributed, converted into other metabolites (like Calcitriol), and eventually eliminated—without interference from the pre-existing endogenous pool. tandfonline.comacs.org This provides a clear and unambiguous view of the dynamics and flux through specific metabolic pathways.

Rationale for this compound as a Premier Research Tool

This compound stands out as a premier research tool for several integrated reasons. First, its unlabeled counterpart, Calcifediol, is the most abundant circulating form of vitamin D and the accepted biomarker for vitamin D status, making its accurate measurement clinically and scientifically vital. mdpi.com The use of this compound as an internal standard in LC-MS/MS assays is the gold standard for quantifying endogenous Calcifediol levels, offering superior precision and accuracy by compensating for analytical variability. cerilliant.comnih.gov

Second, because Calcifediol is the direct precursor to the active hormone Calcitriol, administering this compound allows researchers to meticulously track its conversion to Calcitriol-d3 and its subsequent catabolism. medchemexpress.com This provides invaluable insights into the regulation and efficiency of the CYP27B1 and CYP24A1 enzymes in vivo. By differentiating the exogenously administered tracer from the endogenous pool, studies using this compound can precisely investigate the pharmacokinetics and metabolism of vitamin D without disrupting the body's natural balance, solidifying its role as an indispensable tool in advancing our understanding of the vitamin D endocrine system. medchemexpress.com

Significance of this compound in Advancing Understanding of Vitamin D Pathways

The metabolic pathway of vitamin D is a multi-step process involving conversions in the skin, liver, and kidneys to produce the hormonally active form, Calcitriol (1α,25-dihydroxyvitamin D3). researchgate.netnih.gov Understanding the dynamics, or flux, of these pathways is crucial for diagnosing and studying various health conditions. This compound serves as a powerful tracer for elucidating these complex processes.

When introduced into a biological system, this compound follows the same metabolic route as its endogenous, non-labeled counterpart. nih.gov Researchers can track the appearance of deuterium-labeled Calcitriol and other downstream metabolites over time. This allows for the direct measurement of conversion rates and the activity of key enzymes, such as 1α-hydroxylase (CYP27B1), which is responsible for converting Calcifediol to Calcitriol. researchgate.netmdpi.com Such studies provide a dynamic map of vitamin D metabolism that cannot be achieved by simply measuring the static concentrations of metabolites. nih.gov

For instance, by administering this compound and subsequently measuring the ratio of labeled to unlabeled metabolites in plasma or tissue samples, scientists can investigate how various physiological states or diseases impact the vitamin D endocrine system. This approach has been instrumental in determining the half-life of Calcifediol and understanding how its metabolism is regulated. nih.gov The use of stable isotope tracers like this compound provides a richer, more dynamic understanding of pathway regulation and the metabolic mechanisms of disease.

Table 1: Research Applications of this compound in Pathway Analysis

Research AreaApplication of this compoundKey Insights Gained
Metabolic Flux AnalysisActs as a tracer to follow the conversion of Calcifediol to Calcitriol and other metabolites.Allows for the quantification of pathway activity and enzyme kinetics (e.g., CYP27B1 activity).
Pharmacokinetic StudiesUsed to determine the absorption, distribution, metabolism, and excretion (ADME) of Calcifediol.Provides precise measurements of the half-life and clearance rates of vitamin D metabolites. nih.gov
Disease PathophysiologyInvestigates alterations in vitamin D metabolism associated with specific diseases (e.g., liver or kidney disease).Helps identify metabolic dysregulation and potential points for therapeutic intervention. nih.gov

Applications of this compound as an Internal Standard in High-Precision Analytical Methodologies

Accurate measurement of vitamin D metabolites is essential for assessing a person's vitamin D status and for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and sensitivity compared to older immunoassay methods. researchgate.netnih.govresearchgate.netamegroups.org The accuracy of LC-MS/MS quantification, however, relies heavily on the use of appropriate internal standards.

This compound is ideally suited for this role. An internal standard is a compound with physicochemical properties nearly identical to the analyte (the substance being measured) that is added in a known quantity to every sample before processing. During sample preparation (which often involves steps like protein precipitation and liquid-liquid extraction) and analysis, some of the analyte may be lost. amegroups.orgresearchgate.net The internal standard experiences the same degree of loss.

Because this compound is chemically identical to natural Calcifediol, it behaves the same way during extraction and chromatographic separation. nih.gov However, due to its deuterium atoms, it has a slightly higher mass. The mass spectrometer can distinguish between the analyte (e.g., Calcifediol) and the internal standard (this compound) based on this mass difference. By comparing the final measured amount of the internal standard to the known amount initially added, analysts can calculate a recovery factor. This factor is then used to correct the measured amount of the endogenous analyte, compensating for any variability in the procedure. This technique, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of the measurement. nih.govnih.gov

The use of deuterated internal standards like this compound is critical for minimizing analytical errors caused by matrix effects—where other components in a complex biological sample like serum can interfere with the analyte's signal—and variations in instrument response. researchgate.net This ensures that the reported concentrations of vitamin D metabolites are reliable and reproducible, which is vital for both clinical diagnostics and research. nih.govnih.gov

Table 2: Properties of this compound as an Internal Standard

PropertyDescriptionAdvantage in LC-MS/MS
Isotopic LabelingContains three stable, heavy isotopes of hydrogen (deuterium).Creates a mass shift that allows the mass spectrometer to differentiate it from the endogenous analyte.
Chemical EquivalenceBehaves identically to the non-labeled Calcifediol during sample preparation and chromatography.Ensures that it accurately reflects any loss or variation experienced by the analyte during the analytical process. nih.gov
Co-elutionElutes from the liquid chromatography column at the same time as the analyte.Minimizes the impact of time-dependent matrix effects, improving quantification accuracy. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B3415322 Calcifediol-d3 CAS No. 140710-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-CMMPNOGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747283
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140710-94-7, 1262843-45-7
Record name (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140710-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Labeling Methodologies of Calcifediol D3

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation

The chemical synthesis of Calcifediol-d3 is a multi-step process that often employs a convergent strategy. This involves the separate synthesis of the A-ring and the CD-ring portions of the molecule, which are later combined. mdpi.com The sensitive nature of the vitamin D triene system, which is susceptible to light, temperature, and pH changes, presents significant challenges that necessitate specialized techniques like photochemical transformations and protective chemistry. symeres.com

Achieving regioselectivity—the placement of deuterium atoms at specific, desired locations on the molecule—is paramount for creating a reliable internal standard. Several methods have been developed to target key positions:

Labeling via Sulfur Dioxide Adducts: One established strategy involves protecting the conjugated diene system of a vitamin D precursor by forming a reversible sulfur dioxide (SO2) adduct. This protection allows for specific chemical modifications elsewhere in the molecule. Reacting these SO2 adducts with deuterium oxide (D2O) can introduce deuterium at positions C-6 and C-19. mdpi.com

H/D Exchange on A-Ring Precursors: For labeling the A-ring, a convenient method is the direct hydrogen/deuterium (H/D) exchange reaction on an alcohol precursor. mdpi.com This strategy has been used to create A-ring synthons containing three deuterium atoms (d3), which are then used in a convergent synthesis to build the final this compound molecule. mdpi.com

The synthesis of polydeuterated analogs, such as 25-hydroxy-[6,19,19’-2H3]vitamin D3, creates stable isotope-labeled compounds that are valuable for metabolic studies. nih.gov

The synthesis of this compound relies on a variety of precursor compounds and carefully controlled reaction conditions. A common approach is the convergent synthesis, which involves coupling a deuterated A-ring synthon with a CD-ring moiety. mdpi.com

Key precursors and reaction types include:

A-Ring Precursors: Deuterium-labeled enyne-type A-ring precursors are often synthesized from starting materials like L-(-)-malic acid over several steps. mdpi.com The synthesis can involve tosylation of a primary alcohol, followed by epoxidation and reaction with a protected acetylene to form the necessary alkyne structure. mdpi.com

CD-Ring Moieties: These are typically bromoolefins that contain the complete side chain, including the C-25 hydroxyl group, or a precursor to it. mdpi.com

Coupling Reactions: A palladium-catalyzed coupling reaction, such as the Sonogashira coupling, is frequently used to connect the A-ring enyne with the CD-ring bromoolefin, forming the complete carbon skeleton of the vitamin D analog. mdpi.comacs.org

Protecting Groups: Throughout the synthesis, various protecting groups are used to shield reactive functional groups, such as hydroxyls, from unwanted side reactions. These are removed in the final stages of the synthesis.

Below is an interactive table detailing some of the precursor compounds and reagents used in these synthetic pathways.

Compound/Reagent Role in Synthesis Relevant Positions/Steps
Deuterium Oxide (D₂O)Deuterium sourceLabeling at C-6 and C-19 via SO₂ adducts mdpi.com
Deuteride Reagents (e.g., NaBD₄)Reducing agent and deuterium sourceIntroduction of deuterium at C-6 on 6-oxo intermediates nih.gov
L-(-)-malic acidChiral starting materialSynthesis of deuterated A-ring precursors mdpi.com
Enyne A-ring-d₃ synthonsDeuterated building blockThe A-ring component in convergent synthesis mdpi.com
Bromoolefin CD-ring moietiesBuilding blockThe CD-ring and side-chain component in convergent synthesis mdpi.com
Palladium CatalystCatalystCoupling of A-ring and CD-ring fragments mdpi.com
Sulfur Dioxide (SO₂)Protecting agentReversible protection of the conjugated triene system thieme-connect.com

Biotechnological and Enzymatic Approaches for Calcifediol (B1668214) Production

While chemical synthesis is the primary route for producing isotopically labeled compounds, biotechnological methods involving enzymes offer alternative pathways for creating calcifediol and its analogs.

In humans and animals, the conversion of vitamin D3 to calcifediol is a natural enzymatic process that occurs in the liver. symeres.com This bioactivation is a hydroxylation reaction at the C-25 position, catalyzed by specific cytochrome P450 (CYP) enzymes. symeres.com The primary enzymes responsible for this step are CYP2R1 and CYP27A1. nih.gov

Researchers have explored harnessing these or similar enzymes for biotechnological production:

Microbial Biotransformation: Certain microorganisms, particularly from the Actinomycetes group, have been shown to possess hydroxylase enzymes capable of performing 1α- or 25-hydroxylation on vitamin D precursors. nih.gov This opens the possibility of using whole-cell fermentation or purified enzymes from these microbes to produce calcifediol from vitamin D3.

Isolated Enzyme Systems: The specific human or microbial CYP enzymes responsible for 25-hydroxylation can be expressed in host systems (like bacteria or yeast) and used as biocatalysts. These systems require cofactors and an electron transport chain, typically involving ferredoxin and ferredoxin reductase for mitochondrial CYPs. nih.gov

The biocatalytic processes described above could potentially be adapted for the synthesis of this compound. The strategy would involve a chemoenzymatic approach:

Chemical Synthesis of Precursor: A deuterium-labeled vitamin D3 (Cholecalciferol-d3) would first be produced using the chemical methods described in section 2.1. The deuterium labels would be placed on metabolically stable positions of the molecule, away from the C-25 position.

Enzymatic Hydroxylation: This deuterated vitamin D3 precursor would then be used as a substrate for a biocatalytic 25-hydroxylation system. The hydroxylase enzyme (e.g., from an Actinomycete culture or an isolated CYP2R1 system) would specifically add the hydroxyl group at the C-25 position, converting the Cholecalciferol-d3 into the final this compound product.

This approach combines the precision of chemical isotopic labeling with the high selectivity of enzymatic hydroxylation. The main challenge would be to ensure that the deuterated substrate is efficiently recognized and converted by the hydroxylase enzyme without significant kinetic isotope effects that could hinder the reaction rate.

Structural Elucidation and Purity Assessment of Synthesized this compound

After synthesis, it is crucial to verify the molecular structure and assess the purity of the this compound product. A combination of analytical techniques is employed to confirm that the deuterium atoms have been incorporated at the correct positions and to ensure the compound is free from impurities.

The following table summarizes the key analytical methods used for this purpose.

Analytical Technique Purpose Information Obtained
Mass Spectrometry (MS) To confirm isotopic incorporation and molecular weight. nih.govProvides the exact mass of the molecule, confirming the mass increase corresponding to the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the precise location of the deuterium labels. nih.gov¹H NMR shows the disappearance of proton signals at the sites of deuteration. ²H NMR can directly detect the deuterium atoms, confirming their position.
High-Performance Liquid Chromatography (HPLC) To assess chemical and isomeric purity.Separates the final product from any unreacted starting materials, by-products, or isomers. Purity levels of over 99.9% can be confirmed. thieme-connect.comresearchgate.net

These analytical steps are essential to guarantee that the synthesized this compound is a reliable and accurate internal standard for its intended applications in quantitative analysis.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry) for Isotopic Purity and Labeling Position Verification

Spectroscopic techniques are indispensable for the definitive characterization of this compound, confirming the precise location of the deuterium labels and assessing the isotopic purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. By comparing the spectra of the deuterated compound with that of unlabeled calcifediol, the positions of deuterium incorporation can be unequivocally verified. In this compound, deuterium atoms are typically introduced at the C-6 and C-19 positions. This results in the disappearance or significant attenuation of the corresponding proton signals in the ¹H NMR spectrum and alterations in the carbon signals in the ¹³C NMR spectrum due to the carbon-deuterium coupling.

¹H NMR Data: The ¹H NMR spectrum of unlabeled Calcifediol shows characteristic signals for the vinyl protons at C-6 and the exocyclic methylene protons at C-19. In the spectrum of this compound, the signal for the proton at C-6 is absent, and the signals for the two protons at C-19 are also absent, confirming the successful deuteration at these sites.

¹³C NMR Data: The ¹³C NMR spectrum provides further confirmation of the labeling positions. The resonance for the C-6 carbon in this compound will appear as a triplet due to coupling with the deuterium atom, and its chemical shift will be slightly different from the corresponding carbon in the unlabeled compound. Similarly, the C-19 carbon signal will be significantly altered.

Interactive Data Table: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) of Calcifediol and Expected Changes for this compound

Atom Position Calcifediol ¹H Chemical Shift (ppm) Expected this compound ¹H Chemical Shift (ppm) Calcifediol ¹³C Chemical Shift (ppm) Expected this compound ¹³C Chemical Shift (ppm)
3~3.95 (m)~3.95 (m)~69.2~69.2
6~6.23 (d)Signal Absent~122.4Altered (triplet)
7~6.03 (d)~6.03 (d)~117.5~117.5
18~0.54 (s)~0.54 (s)~12.2~12.2
19-E~4.81 (s)Signal Absent~112.0Altered
19-Z~5.04 (s)Signal Absent~112.0Altered
21~0.92 (d)~0.92 (d)~18.8~18.8
26~1.21 (s)~1.21 (s)~29.3~29.3
27~1.21 (s)~1.21 (s)~29.3~29.3

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The table presents typical values for comparative purposes.

Mass Spectrometry (MS):

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic enrichment of this compound. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of unlabeled calcifediol, corresponding to the incorporation of three deuterium atoms.

The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium labels. The fragmentation of the vitamin D structure often involves cleavage of the A-ring and the side chain. Analysis of the masses of the resulting fragment ions can help to confirm that the deuterium atoms are located on the A-ring, as expected for labeling at the C-6 and C-19 positions.

Interactive Data Table: Key Mass Spectrometry Fragments of Calcifediol and Expected m/z for this compound

Fragment Description Calcifediol m/z Expected this compound m/z
[M+H]⁺401.3404.3
[M+H-H₂O]⁺383.3386.3
[M+H-2H₂O]⁺365.3368.3
A-ring fragmentVariesVaries (+3)
Side-chain fragmentVariesVaries

Note: The m/z values represent the mass-to-charge ratio and can vary depending on the ionization technique used.

The isotopic purity of this compound can be determined by analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d0), singly deuterated (d1), doubly deuterated (d2), and triply deuterated (d3) species. High-resolution mass spectrometry can provide the accuracy needed to resolve these different isotopic species and calculate the percentage of isotopic enrichment.

Chromatographic Purity Analysis of Labeled Calcifediol

High-Performance Liquid Chromatography (HPLC) is the primary method used to assess the chemical purity of labeled Calcifediol. HPLC separates the target compound from any impurities, including starting materials, byproducts of the synthesis, and potential degradation products. The use of a suitable stationary phase, mobile phase, and detector is crucial for achieving a high-resolution separation and accurate quantification of purity.

For the analysis of this compound, a reversed-phase HPLC method is commonly employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of mobile phase components and the gradient or isocratic elution profile are optimized to achieve the best separation.

Typical HPLC Parameters: A common HPLC setup for the analysis of vitamin D compounds involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724), methanol, and water. A gradient elution is often used to effectively separate all components in the sample. Detection is typically performed using a UV detector, as the conjugated triene system of the vitamin D molecule exhibits strong UV absorbance.

Purity Assessment: The purity of the this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal or no other peaks present. The retention time of the this compound peak should be consistent and reproducible. Due to the small difference in polarity, the retention time of this compound is expected to be very similar to that of unlabeled calcifediol under the same chromatographic conditions.

Interactive Data Table: Representative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10 v/v)
Gradient 80% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 20 µL
Expected Retention Time ~8-10 minutes
Purity Specification ≥98%

Advanced Analytical Methodologies for Calcifediol D3 and Its Metabolites in Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS represents the gold standard for the analysis of vitamin D metabolites due to its ability to provide simultaneous, selective, and sensitive measurements researchgate.netresearchgate.net. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, enabling the detection of analytes at very low concentrations, often in the picomolar to femtomolar range mdpi.comnih.gov.

Method Development for Ultrasensitive Detection of Calcifediol-d3 and Downstream Labeled Metabolites

Developing ultrasensitive methods for this compound and its downstream labeled metabolites necessitates careful optimization of both chromatographic separation and mass spectrometric detection. The low abundance of some vitamin D metabolites requires techniques that maximize signal intensity and minimize background noise.

LC-MS/MS methods for this compound often employ electrospray ionization (ESI) in positive mode for optimal sensitivity researchgate.netacs.org. However, atmospheric pressure chemical ionization (APCI) can also be utilized, particularly for reducing matrix effects amegroups.org. The use of deuterated internal standards, such as this compound itself, is fundamental for accurate quantification via isotope dilution mass spectrometry (ID-LC-MS/MS), compensating for variations in sample recovery and ionization efficiency isotope.comnih.govmdpi.com. Detection limits (LODs) for 25-hydroxyvitamin D3 (Calcifediol) can be as low as <4 nmol/L nih.gov or in the picogram per milliliter range for highly hydroxylated metabolites mdpi.comnih.gov. Methods have been developed to achieve lower limits of quantification (LLOQs) for this compound, reported as low as 0.02–0.05 ng mL⁻¹ researchgate.net.

Optimization of Chromatographic Separation for Isomeric Forms (e.g., 3-epi-Calcifediol-d3)

A significant challenge in vitamin D metabolite analysis is the separation of structurally similar isomers, such as this compound and its C-3 epimer, 3-epi-Calcifediol-d3. Failure to adequately separate these isomers can lead to the overestimation of this compound concentrations oup.comnvkc.nlresearchgate.netescholarship.orgnih.gov.

To achieve baseline separation, specialized chromatographic columns are employed. Pentafluorophenyl (PFP) columns and charged surface hybrid C18 columns have demonstrated efficacy in resolving this compound from its epimers researchgate.netnvkc.nlescholarship.org. In some cases, operating the chromatography at reduced temperatures (cooled chromatography) is necessary to optimize the resolution of these closely eluting compounds escholarship.org. Optimized methods can achieve the separation of 3-epi-Calcifediol-d3 from this compound within a total run time of approximately 6.5 to 8 minutes, making them suitable for routine laboratory analysis nih.govnvkc.nl.

Application of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Research Settings

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the use of isotopically labeled internal standards (IS) to accurately measure analytes in complex matrices isotope.comnih.govmdpi.com. For this compound analysis, deuterium-labeled analogs (e.g., this compound) serve as ideal internal standards.

The principle of SIDMS involves adding a known amount of the stable isotope-labeled IS to the sample before extraction. Because the IS is chemically identical to the analyte but mass-shifted, it undergoes the same losses during sample preparation and ionization effects during mass spectrometry. By measuring the ratio of the analyte to the IS, accurate quantification is achieved, effectively compensating for matrix effects and variations in sample recovery researchgate.netnih.govmdpi.com. This approach significantly enhances the precision and accuracy of this compound measurements, particularly when analyzing biological samples researchgate.netresearchgate.net.

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is paramount for the successful analysis of this compound, ensuring efficient extraction and purification from various biological matrices such as in vitro cell cultures, animal tissues, serum, and plasma. The goal is to remove interfering substances while maximizing the recovery of the target analyte.

Extraction and Purification Protocols for this compound from In Vitro Cell Cultures and Animal Tissues

Extracting this compound from in vitro cell cultures and animal tissues typically involves solvent-based extraction to liberate the analyte from cellular or tissue components. Common protocols utilize organic solvents such as acetonitrile (B52724) (ACN), methanol, or hexane (B92381), often in combination with water or buffer solutions acs.orgamegroups.orgnih.govresearchgate.net.

A typical workflow might begin with protein precipitation, often achieved by adding ACN to serum or plasma samples, followed by centrifugation to separate the protein pellet from the supernatant containing the analytes acs.orgresearchgate.net. The supernatant can then undergo further purification steps. Liquid-liquid extraction (LLE) using solvents like hexane or ethyl acetate (B1210297) is frequently employed to isolate the lipid-soluble vitamin D metabolites acs.orgamegroups.orgnih.gov. Alternatively, solid-phase extraction (SPE) using C18 or other suitable stationary phases is used to selectively retain and purify the analytes, followed by elution with an organic solvent mdpi.comnih.gov. These purification steps are crucial for removing endogenous compounds that could interfere with LC-MS/MS detection.

Derivatization Strategies to Enhance Mass Spectrometric Performance

While LC-MS/MS offers inherent sensitivity, derivatization is often employed to further enhance the ionization efficiency and improve the detection limits of vitamin D metabolites, including this compound nih.govamegroups.orgmdpi.comresearchgate.netcaymanchem.comrsc.org. Derivatization involves chemically modifying the analyte to create a derivative with improved ionization properties or chromatographic behavior.

Several derivatization reagents have been developed for vitamin D metabolites. Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and its derivatives like DAPTAD react with the conjugated diene system in vitamin D metabolites, forming adducts that exhibit significantly enhanced ionization researchgate.netresearchgate.netresearchgate.net. Amplifex is another reagent known to improve sensitivity, offering a substantial signal enhancement researchgate.netnih.govresearchgate.net. Novel reagents, such as Pyr-NO, have also demonstrated a notable improvement in sensitivity, reportedly up to a 10-fold increase compared to other methods caymanchem.com. These derivatization strategies are critical for achieving the ultrasensitive detection required for many research applications involving this compound.

Compound List:

this compound (25-hydroxyvitamin D3-d3)

Calcifediol (B1668214) (25-Hydroxyvitamin D3)

3-epi-Calcifediol-d3

3-epi-Calcifediol

Vitamin D3 (Cholecalciferol)

Deuterium-labeled internal standards

Rigorous Method Validation for Academic Research Applications

The validation of analytical methods for stable isotope-labeled compounds like this compound is critical to ensure the accuracy, precision, and reliability of research findings. This involves a comprehensive assessment of various performance characteristics to confirm that the method is fit for its intended purpose in academic research settings.

Assessment of Linearity, Sensitivity, and Specificity for Labeled Compound Analysis

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound analysis, linearity is typically established by analyzing a series of calibration standards at different known concentrations and evaluating the resulting calibration curve. Studies have demonstrated excellent linearity for vitamin D metabolites, with determination coefficients (R²) often exceeding 0.998 when using LC-MS/MS techniques researchgate.netmdpi.comoatext.comacs.org. For instance, a validated LC-MS/MS method for 25-hydroxyvitamin D2 and D3 showed linearity in the range of 0.10–100 ng/mL researchgate.net. Similarly, another study reported linearity between 5-160 ng/mL for 25-hydroxyvitamin D2 and D3 with R² > 0.99 oatext.com.

Sensitivity is evaluated through the determination of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For vitamin D metabolites, highly sensitive methods are required due to their low endogenous concentrations and the need for precise measurement of labeled compounds. For example, LODs as low as 0.3 ng/mL and LOQs of 1.0 ng/mL have been reported for vitamin D metabolites researchgate.net. More advanced methods, particularly those coupled with differential ion mobility separation, have achieved detection limits as low as 10 pg/mL for low-abundance metabolites like 1,25(OH)₂D₃ mdpi.com. The sensitivity of LC-MS/MS methods is crucial for accurately quantifying deuterated standards like this compound, which are often used at much lower concentrations than their endogenous counterparts.

Specificity ensures that the analytical method measures only the target analyte and not other compounds present in the sample. In the context of this compound, this means distinguishing it from unlabeled calcifediol and other structurally similar vitamin D metabolites. LC-MS/MS techniques inherently offer high specificity due to the combination of chromatographic separation and mass-to-charge ratio detection amegroups.org. This allows for the differentiation of analytes based on both their retention times and their unique mass fragmentation patterns. Studies have highlighted the advantage of LC-MS/MS over immunoassays, which can suffer from cross-reactivity and an inability to differentiate between different vitamin D forms theprofesional.comiiarjournals.org. For instance, LC-MS/MS methods can resolve isobaric compounds and epimers, such as 3-epi-25-hydroxyvitamin D3, which can interfere with the accurate quantification of 25-hydroxyvitamin D3 amegroups.orgbham.ac.uk. The use of deuterated internal standards, like this compound itself when used as an internal standard for other vitamin D compounds, is vital for compensating for matrix effects and enhancing specificity iiarjournals.orgresearchgate.net.

Evaluation of Matrix Effects and Interferences in Complex Biological Samples

Biological samples, such as serum and plasma, are complex matrices containing numerous endogenous compounds that can interfere with analytical measurements. Matrix effects refer to the alteration of the analyte's ionization efficiency by co-eluting substances, leading to either ion suppression or ion enhancement. These effects can significantly impact the accuracy and reproducibility of LC-MS/MS analyses, especially for labeled compounds.

Several strategies are employed to mitigate matrix effects when analyzing this compound. These include:

Immunoaffinity Extraction: This technique can efficiently extract target compounds from biological samples while largely eliminating matrix effects and interferences thermofisher.com.

Sample Preparation: Robust sample preparation methods, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are essential for removing interfering substances before LC-MS/MS analysis acs.orgnih.govrsc.org. However, even with these methods, residual matrix effects can persist nih.gov.

Internal Standards: The use of stable isotope-labeled internal standards, such as this compound itself when quantifying other vitamin D metabolites or a deuterated analog of the target analyte, is critical. These standards co-elute with the analyte and undergo similar ionization and extraction processes, thereby compensating for variations caused by matrix effects and instrumental fluctuations amegroups.orgiiarjournals.orgresearchgate.net.

Ionization Techniques: The choice of ionization source can also influence matrix effects. Atmospheric pressure chemical ionization (APCI) has been reported to cause fewer matrix effects compared to electrospray ionization (ESI) for certain vitamin D metabolites amegroups.org.

Interferences can also arise from isobaric compounds (molecules with the same nominal mass) or epimers. For example, endogenous compounds can interfere with the accurate measurement of 25-hydroxyvitamin D3 iiarjournals.org. Advanced LC-MS/MS methods, particularly those employing tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), are designed to specifically detect and quantify precursor and fragment ions, thereby minimizing interference from other compounds google.com. The ability to separate epimers, such as 3-epi-25-hydroxyvitamin D3 from 25-hydroxyvitamin D3, is crucial for accurate quantification and is a strength of well-developed LC-MS/MS methods amegroups.orgbham.ac.uk.

A study investigating the impact of blood lipid profiles on vitamin D measurements found that matrix effects caused by lipemia could lead to falsely low 25-hydroxyvitamin D3 values, underscoring the importance of addressing potential interferences nih.gov. Dilution studies can be employed to confirm if matrix effects are influencing the results.

Inter-laboratory Harmonization and Quality Control Initiatives for Labeled Metabolite Assays

Ensuring comparability of results across different laboratories is a significant challenge in vitamin D metabolite analysis. Inter-laboratory harmonization efforts and robust quality control (QC) initiatives are vital for establishing confidence in research findings.

Quality Control: Internal quality control (IQC) within a laboratory involves running control samples with known concentrations alongside unknown samples to monitor the performance of the analytical system. External Quality Assurance (EQA) programs, such as the Vitamin D Metabolites Quality Assurance Program (VitDQAP) and the Vitamin D External Quality Assessment Scheme (DEQAS), play a crucial role in inter-laboratory harmonization nist.govscrvt.comnih.govd-nb.info. These programs distribute proficiency testing samples to participating laboratories, allowing them to compare their results against established reference values or against the performance of other laboratories.

The VitDQAP, administered by NIST, conducted interlaboratory comparison exercises for vitamin D metabolites in serum and plasma, significantly improving the comparability of laboratory measurements through the development of robust technologies and reference materials nist.gov. Similarly, DEQAS has been instrumental in improving laboratory performance by providing accuracy-based assessments scrvt.comnih.govd-nb.info. Participation in such schemes helps laboratories identify and address potential biases in their methods.

Harmonization Efforts: The Vitamin D Standardisation Programme (VDSP) is an international initiative aimed at standardizing the measurement of vitamin D metabolites, with the goal of producing a gold standard reference assay or standard measurement procedures iiarjournals.orgd-nb.info. LC-MS/MS methods have generally shown better adherence to VDSP criteria compared to immunoassays in inter-laboratory comparison studies d-nb.info. Harmonization can be achieved by laboratories adopting similar analytical standards, using the same calibrator materials traceable to reference materials (e.g., NIST Standard Reference Materials), and adhering to common validation guidelines scrvt.comd-nb.info.

The development of reference measurement procedures (RMPs) based on isotope dilution LC-MS/MS has been a key step in achieving harmonization amegroups.org. For example, NIST has developed Standard Reference Materials (SRMs) for vitamin D metabolites, which are essential for validating methods and qualifying control materials nist.gov.

Data Table Example: Validation Parameters for Vitamin D Metabolite Analysis

While specific data for this compound validation are not universally published in a consolidated format, typical ranges for similar vitamin D metabolite analyses using LC-MS/MS provide a benchmark.

ParameterTypical Range/ValueNotes
Linearity R² > 0.998Established by analyzing calibration standards at multiple concentrations.
LOQ 0.1-1.0 ng/mL (or lower)Crucial for quantifying low-abundance labeled compounds and metabolites.
Accuracy ±15% of nominal valueAssessed by comparing measured values to known concentrations in quality control samples.
Precision CV < 10% (intra-day and inter-day)Evaluates the reproducibility of measurements.
Recovery 70-110%Measures the efficiency of the extraction process.
Matrix Effect Typically < 15% deviation (or compensated by IS)Evaluated by comparing the response of analytes in a biological matrix versus a pure solvent. Stable isotope-labeled internal standards (IS) are used to correct for this.
Specificity No significant interference from endogenous compoundsConfirmed by analyzing blank matrices, samples with potential interferents, and using MS/MS detection for selective ion monitoring.

Note: The specific values for this compound may vary depending on the exact analytical method, sample matrix, and instrumentation used. This table represents typical performance characteristics reported for similar vitamin D metabolite analyses.

Elucidation of Metabolic Pathways and Enzymatic Transformations Using Calcifediol D3

Investigation of Primary and Secondary Hydroxylation of Calcifediol-d3

The metabolism of this compound is initiated by a series of hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes. These enzymatic modifications are critical for both the activation and catabolism of vitamin D.

The conversion of this compound to the biologically active hormone, Calcitriol-d3, is a crucial step mediated by the enzyme 25-hydroxyvitamin D3-1α-hydroxylase, also known as CYP27B1. mdpi.compatsnap.comnih.govmdpi.com This mitochondrial enzyme is predominantly found in the proximal tubules of the kidney. mdpi.comnih.gov

Tissue Models: Studies using kidney tissue models have demonstrated the efficient conversion of this compound to Calcitriol-d3. The rate of this 1α-hydroxylation is tightly regulated by factors such as parathyroid hormone (PTH), fibroblast growth factor 23 (FGF-23), and serum calcium and phosphate (B84403) levels. mdpi.com For instance, increased PTH levels stimulate the expression of CYP27B1, leading to enhanced production of Calcitriol-d3. mdpi.com

In Vitro Systems: Recombinant human CYP27B1 expressed in cellular systems has been instrumental in characterizing the kinetics of 1α-hydroxylation. These systems allow for the precise measurement of enzyme activity and the effects of various inhibitors and stimulators on the conversion of this compound.

System Key Findings Regulatory Factors
Kidney Tissue Models Efficient conversion of this compound to Calcitriol-d3.Stimulated by PTH; Inhibited by FGF-23, high calcium, and phosphate. mdpi.com
In Vitro Recombinant CYP27B1 Direct measurement of enzymatic activity and kinetics.Allows for screening of potential modulators of 1α-hydroxylase activity.

The catabolism of this compound is primarily initiated by the enzyme 24-hydroxylase, encoded by the CYP24A1 gene. wikipedia.orgtaylorandfrancis.com This enzyme adds a hydroxyl group at the 24-position, a key step in the inactivation and excretion pathway of vitamin D metabolites. The use of this compound as a labeled substrate has been pivotal in tracking this catabolic process.

CYP24A1 is a mitochondrial enzyme expressed in many vitamin D target tissues, including the kidney, intestine, and bone. wikipedia.orgnih.gov Its expression is strongly induced by Calcitriol, creating a negative feedback loop to prevent excessive vitamin D activity. wikipedia.org The 24-hydroxylation of this compound leads to the formation of 24,25-dihydroxyvitamin D3-d3. wikipedia.orgwikipedia.org

While CYP27B1 and CYP24A1 are the primary enzymes in the activation and deactivation pathways, other cytochrome P450 enzymes also contribute to the metabolism of this compound. Notably, CYP3A4, a major drug-metabolizing enzyme found in the liver and intestine, has been shown to be involved. mdpi.comresearchgate.netnih.gove-enm.org

CYP3A4 can hydroxylate this compound at various positions, contributing to its clearance. researchgate.nete-enm.org This alternative metabolic pathway may become more significant under certain physiological or pathological conditions, or during treatment with drugs that induce CYP3A4 expression. researchgate.nete-enm.org

Enzyme Primary Function in this compound Metabolism Location
CYP27B1 1α-hydroxylation (activation) to Calcitriol-d3. mdpi.compatsnap.comnih.govmdpi.comKidney (primarily). mdpi.comnih.gov
CYP24A1 24-hydroxylation (catabolism) to 24,25-dihydroxyvitamin D3-d3. wikipedia.orgtaylorandfrancis.comKidney, intestine, bone, and other target tissues. wikipedia.orgnih.gov
CYP3A4 Alternative catabolic pathways. mdpi.comresearchgate.netnih.gove-enm.orgLiver, intestine. researchgate.nete-enm.org

Tracing Downstream Metabolites and Their Interconversions

The use of isotopically labeled this compound allows for the unambiguous identification and quantification of its downstream metabolites, providing a detailed map of the vitamin D metabolic cascade.

Calcitriol-d3: As the active form of vitamin D, the quantification of Calcitriol-d3 from this compound provides a direct measure of the rate of vitamin D activation.

24,25-Dihydroxyvitamin D3-d3: This metabolite is the initial product of the catabolic pathway mediated by CYP24A1. wikipedia.orgwikipedia.org Its levels are indicative of the rate of vitamin D inactivation.

Calcitroic Acid-d3: Further metabolism of 24,25-dihydroxyvitamin D3-d3, also mediated by CYP24A1, leads to the formation of Calcitroic acid-d3. taylorandfrancis.comwikipedia.orgnih.govnih.gov This water-soluble compound is a major end-product of vitamin D catabolism and is excreted in the bile. wikipedia.orgnih.gov The formation of calcitroic acid involves a series of oxidative reactions at the C23 and C24 positions of the side chain, ultimately leading to its cleavage. wikipedia.org

The use of this compound in metabolic studies has the potential to uncover novel or less-characterized metabolic pathways. By employing sensitive analytical techniques such as mass spectrometry, researchers can detect previously unknown metabolites of this compound. nih.gov

For instance, studies have suggested the existence of alternative hydroxylation and oxidation pathways. taylorandfrancis.com The identification of these novel metabolites can provide a more complete understanding of the complex regulation of vitamin D homeostasis and may reveal new biological functions of vitamin D compounds.

Metabolite Precursor Key Enzyme Significance
Calcitriol-d3 This compoundCYP27B1Active form of vitamin D. mdpi.com
24,25-Dihydroxyvitamin D3-d3 This compoundCYP24A1Initial step of catabolism. wikipedia.orgwikipedia.org
Calcitroic Acid-d3 24,25-Dihydroxyvitamin D3-d3CYP24A1Major excretory end-product. taylorandfrancis.comwikipedia.orgnih.govnih.gov

Kinetic and Mechanistic Studies of Vitamin D Metabolizing Enzymes

The metabolism of vitamin D is a tightly controlled process orchestrated by a series of cytochrome P450 (CYP) enzymes. This compound, also known as 25-hydroxyvitamin D3 (25(OH)D3), is the central circulating form of vitamin D and a key substrate for subsequent enzymatic transformations that lead to the biologically active hormone or to catabolism and excretion. Kinetic and mechanistic studies utilizing this compound have been instrumental in understanding the function of these critical enzymes.

Substrate Specificity and Affinity Analyses of Hydroxylases with this compound

The conversion of vitamin D3 to its active form, calcitriol, and its subsequent inactivation, involves several key hydroxylases with varying specificities and affinities for vitamin D metabolites, including this compound.

Vitamin D3 initially undergoes 25-hydroxylation, primarily in the liver, to form this compound. nih.govmdpi.compatsnap.commdpi.com The enzymes responsible for this first step include the microsomal CYP2R1 and the mitochondrial CYP27A1. nih.govtandfonline.com Studies have shown that CYP2R1 is the principal 25-hydroxylase for vitamin D3. nih.govtandfonline.com Although both enzymes can produce this compound, CYP2R1 exhibits a higher specific activity for this conversion compared to CYP27A1. nih.govresearchgate.net

Once formed, this compound serves as a substrate for two competing enzymes, primarily in the kidney:

CYP27B1 (1α-hydroxylase): This mitochondrial enzyme converts this compound into 1α,25-dihydroxyvitamin D3 (calcitriol), the most biologically active form of vitamin D. nih.govpatsnap.commdpi.comnih.gov This step is the key activation point in the vitamin D endocrine system. mdpi.com

CYP24A1 (24-hydroxylase): This enzyme initiates the catabolism of vitamin D metabolites. It can hydroxylate this compound at the C-24 position to form 24,25-dihydroxyvitamin D3, a less active metabolite destined for excretion. nih.govnih.gov Notably, CYP24A1 has a higher affinity for calcitriol than for this compound, but both are substrates for its catabolic activity. nih.gov

While calcitriol is the high-affinity ligand for the Vitamin D Receptor (VDR), recent evidence shows that this compound can also bind to the VDR, although with a much lower affinity, estimated to be 100 to 1000 times weaker than that of calcitriol. mdpi.com This interaction suggests that this compound itself may possess some direct gene-regulatory properties, albeit less potent than those of calcitriol. mdpi.commdpi.comresearchgate.net

Table 1: Key Hydroxylases in this compound Metabolism

Enzyme (Gene)LocationFunctionSubstrate(s)Product(s) from this compound
CYP2R1 Liver (microsomal)25-hydroxylation (synthesis)Vitamin D3Not Applicable (produces this compound)
CYP27A1 Liver (mitochondrial) & other tissues25-hydroxylation (synthesis)Vitamin D3Not Applicable (produces this compound)
CYP27B1 Kidney & other tissues (mitochondrial)1α-hydroxylation (activation)This compound1α,25-dihydroxyvitamin D3 (Calcitriol)
CYP24A1 Kidney & most other tissues (mitochondrial)24-hydroxylation (catabolism)This compound, Calcitriol24,25-dihydroxyvitamin D3

Regulatory Mechanisms of Enzyme Expression and Activity in Response to this compound

The enzymatic pathways that metabolize this compound are rigorously regulated by a complex interplay of hormones and feedback mechanisms to maintain calcium and phosphate homeostasis. nih.govmdpi.com The concentration of this compound itself is a critical determinant, as it provides the necessary substrate for these regulatory actions to occur. nih.gov

The regulation primarily centers on the differential expression and activity of CYP27B1 and CYP24A1. nih.gov

Regulation of CYP27B1 (1α-hydroxylase): The activity of this enzyme, which produces the active hormone calcitriol from this compound, is stimulated by Parathyroid Hormone (PTH). nih.govnih.govmdpi.com PTH is secreted in response to low blood calcium levels. Therefore, when calcium is low, PTH levels rise, leading to increased production of calcitriol to enhance intestinal calcium absorption. nih.govmdpi.com Conversely, CYP27B1 activity is inhibited by high levels of calcium, phosphate, and Fibroblast Growth Factor 23 (FGF23). nih.govnih.govnih.gov Most importantly, calcitriol itself acts as a potent negative regulator of CYP27B1, directly inhibiting its own synthesis in a classic negative feedback loop. nih.govmdpi.com

Regulation of CYP24A1 (24-hydroxylase): The expression of this catabolic enzyme is strongly induced by high levels of calcitriol. nih.govnih.govtandfonline.commdpi.com When this compound is converted to calcitriol and levels of the active hormone rise, it binds to the VDR, which in turn stimulates the transcription of the CYP24A1 gene. nih.govmdpi.com This leads to an increased rate of degradation of both calcitriol and this compound, preventing potential toxicity from excessive vitamin D activity. nih.gov FGF23 also increases the expression of CYP24A1. nih.govnih.gov In contrast, PTH inhibits the expression of CYP24A1. nih.govnih.gov

In essence, the presence of this compound as the substrate allows for a finely tuned response system. nih.gov In states of vitamin D sufficiency, adequate this compound levels ensure that enough calcitriol can be produced to meet physiological demands, while also triggering the feedback mechanisms that prevent its overproduction and promote its clearance. nih.gov Although this compound has a much lower affinity for the VDR than calcitriol, it is plausible that at high physiological concentrations, it could contribute directly to the regulation of these genes, though this effect is considered minor compared to the potent actions of calcitriol. mdpi.comresearchgate.net

Table 2: Regulation of Key Vitamin D Metabolizing Enzymes

EnzymeStimulated ByInhibited By
CYP27B1 (1α-hydroxylase) Parathyroid Hormone (PTH), Low CalciumCalcitriol (negative feedback), Fibroblast Growth Factor 23 (FGF23), High Calcium, High Phosphate
CYP24A1 (24-hydroxylase) Calcitriol, Fibroblast Growth Factor 23 (FGF23)Parathyroid Hormone (PTH)

Pharmacokinetic and Pharmacodynamic Research Applications of Calcifediol D3 Non Human Context

Distribution and Clearance Studies in Preclinical Models

In preclinical studies, the distribution of Calcifediol-d3 and its metabolites is a critical aspect of understanding its physiological and potential therapeutic effects. Animal models provide a valuable platform for elucidating how this compound and its derivatives accumulate in various tissues.

Studies in rats have demonstrated that following administration, Calcifediol (B1668214) is distributed throughout the body, with notable accumulation in specific tissues. For instance, research has shown that in pregnant rats supplemented with Calcifediol, there are significantly increased levels of 25-hydroxyvitamin D3 (25-OH-D3) in both maternal and fetal plasma compared to supplementation with Vitamin D3 researchgate.net. Specifically, fetal plasma levels of 25-OH-D3 were approximately 1.6 times higher in the Calcifediol group researchgate.netfrontiersin.org. This indicates efficient placental transfer and subsequent accumulation in the fetus.

Further investigation in these models revealed that maternal liver concentrations of the Vitamin D Receptor (VDR), Fatty Acid Translocase (FAT/CD36), and Scavenger Receptor class B type 1 (SR-BI) were significantly increased in the group receiving Calcifediol researchgate.net. These proteins are involved in the transport and metabolism of vitamin D and lipids, suggesting that Calcifediol can modulate the machinery responsible for its own distribution and that of other nutrients. Interestingly, no such changes were observed in the placenta itself researchgate.net.

In aquatic animal models, such as rainbow trout, dietary supplementation with Calcifediol has been shown to effectively increase plasma levels of 25-OH-D3. However, the accumulation in muscle tissue appears to be limited, suggesting that muscle may not be a primary storage site for this metabolite in this species core.ac.uk. This contrasts with Vitamin D3, which can be stored more readily in the muscle of salmonids core.ac.uk. This finding implies that Calcifediol is more readily metabolized to the active form or prepared for excretion rather than being stored long-term in muscle tissue core.ac.uk.

The following table summarizes the observed distribution of this compound and its primary metabolite in selected tissues from animal models:

Animal ModelTissueKey Findings
Rat (Pregnant) Maternal PlasmaSignificantly higher 25-OH-D3 levels compared to Vitamin D3 supplementation researchgate.net.
Fetal PlasmaApproximately 1.6-fold higher 25-OH-D3 levels compared to Vitamin D3 group, indicating efficient placental transfer researchgate.netfrontiersin.org.
Maternal LiverIncreased expression of VDR, FAT/CD36, and SR-BI researchgate.net.
PlacentaNo significant changes in VDR, FAT/CD36, or SR-BI expression researchgate.net.
Rainbow Trout PlasmaDose-dependent increase in 25-OH-D3 levels with dietary supplementation core.ac.uk.
MuscleLow accumulation of 25-OH-D3, suggesting it is not a primary storage site core.ac.uk.

These preclinical findings underscore the differential tissue distribution and accumulation of this compound and its metabolites, providing a foundation for understanding its pharmacokinetic profile.

The elimination of this compound and its metabolites is a crucial component of its pharmacokinetic profile. Preclinical studies utilizing labeled compounds have been instrumental in tracing the excretion pathways, with a significant focus on biliary elimination.

In a study involving Gunn rats, the biliary excretion of 25-hydroxy-[3H]vitamin D3-derived materials was investigated following intravenous administration. The results revealed that a notable percentage of the administered dose was excreted in the bile. Specifically, heterozygous (anicteric) Gunn rats excreted significantly more of the labeled compound in their bile compared to homozygous (icteric) Gunn rats (7.2% vs. 3.1% of the administered dose, respectively) over a 3-hour period nih.gov.

This difference in biliary excretion was not attributed to variations in plasma concentrations or hepatic uptake of the labeled Calcifediol, as both groups of animals exhibited similar liver-to-plasma concentration ratios nih.gov. Instead, the disparity appeared to be due to differences in the efficiency of biliary transfer, as indicated by a lower bile-to-liver concentration ratio in the homozygous rats nih.gov.

Further analysis of the bile composition showed that in homozygous Gunn rats, there was an absence of β-glucuronidase-sensitive metabolites of the labeled Calcifediol. These rats also had a significantly higher amount of intact, unmetabolized 25-hydroxy-[3H]vitamin D3 in their bile compared to the heterozygous rats nih.gov. This suggests that glucuronidation is a key step in the biliary elimination of Calcifediol metabolites, and a deficiency in this pathway, as seen in the homozygous Gunn rats, leads to reduced excretion. After enzymatic treatment of the bile with β-glucuronidase, the total amount of recovered intact labeled Calcifediol was similar between the two groups, further supporting the role of glucuronide conjugation in its biliary excretion nih.gov.

The formation of calcitroic acid, a metabolite of the active form of vitamin D, is also known to be excreted through the bile nih.gov. This process is part of a metabolic cascade that includes hydroxylation steps, ultimately leading to compounds that are eliminated from the body mdpi.com.

Animal ModelLabeled CompoundKey Findings on Biliary Excretion
Gunn Rat (Heterozygous) 25-hydroxy-[3H]vitamin D3Excreted 7.2% of the administered dose in bile within 3 hours nih.gov.
Gunn Rat (Homozygous) 25-hydroxy-[3H]vitamin D3Excreted 3.1% of the administered dose in bile within 3 hours; bile lacked β-glucuronidase-sensitive metabolites and contained more intact compound nih.gov.

These findings from preclinical models highlight the importance of the biliary pathway in the clearance of Calcifediol and its derivatives, with glucuronidation playing a critical role in facilitating this process.

Molecular Interactions and Binding Dynamics

This compound, also known as 25-hydroxyvitamin D3, is recognized as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors wikipedia.orgglpbio.comproteopedia.org. Although it is a precursor to the most biologically active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), Calcifediol itself can bind to and activate the VDR, thereby regulating gene expression mdpi.comnih.govresearchgate.netnih.gov.

The binding affinity of Calcifediol for the VDR is lower than that of calcitriol. mdpi.comnih.gov Estimates suggest that the affinity of VDR for Calcifediol is approximately 50 to 1000 times lower than for calcitriol mdpi.com. This reduced affinity is attributed to the absence of the 1α-hydroxyl group in the Calcifediol molecule, which is a key determinant for high-affinity binding to the VDR's ligand-binding pocket mdpi.com.

Despite its lower affinity, the significantly higher circulating concentrations of Calcifediol in the body (around 1000-fold higher than calcitriol) are thought to be sufficient for it to act as an effective agonistic VDR ligand mdpi.com. Upon binding to the VDR, Calcifediol induces a conformational change in the receptor, which then allows it to form a heterodimer with the Retinoid X Receptor (RXR) wikipedia.orgproteopedia.orgnih.gov. This VDR-RXR heterodimer subsequently translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes mdpi.comwikipedia.orgnih.govresearchgate.net. This binding event initiates the transcription of genes involved in a wide array of cellular processes mdpi.comnih.gov.

In vitro studies have demonstrated the gene-regulatory properties of Calcifediol. For example, in human preosteoblastic cells, Calcifediol has been shown to regulate the expression of genes involved in bone remodeling, such as alkaline phosphatase (ALP) and type I collagen nih.gov. Furthermore, research on peripheral blood mononuclear cells (PBMCs) has shown that higher concentrations of Calcifediol can affect gene expression in a manner comparable to that of calcitriol mdpi.com.

ParameterDescription
Receptor Vitamin D Receptor (VDR) wikipedia.orgglpbio.comproteopedia.org
Binding Affinity Lower than calcitriol (approximately 50-1000 times less) mdpi.com.
Mechanism of Action Binds to VDR, promotes heterodimerization with RXR, and the complex binds to VDREs to regulate gene transcription mdpi.comwikipedia.orgnih.govresearchgate.net.
Functional Outcome Acts as an agonistic ligand, capable of inducing gene expression mdpi.comnih.gov.

These ligand-receptor binding studies are fundamental to understanding the molecular basis of Calcifediol's biological activities and its role in the vitamin D endocrine system.

The transport of this compound in the bloodstream is primarily mediated by the Vitamin D Binding Protein (DBP), a specific carrier protein synthesized in the liver nih.govnih.gov. After its production in the liver from vitamin D3, Calcifediol binds to DBP for transport to various target tissues, most notably the kidneys for further hydroxylation mdpi.comnih.gov. A smaller fraction of circulating Calcifediol is also bound to albumin nih.gov.

The binding of Calcifediol to DBP is a critical step in the vitamin D endocrine system, as it not only facilitates its transport but also protects it from rapid metabolism and excretion, thereby extending its plasma half-life mdpi.com. The affinity of Calcifediol for DBP is high, which ensures that a stable reservoir of this prohormone is maintained in the circulation.

In addition to its role in transport, DBP may also influence the cellular uptake of Calcifediol. While the precise mechanisms are still under investigation, it is believed that the DBP-Calcifediol complex can interact with cell surface receptors, such as megalin and cubilin, particularly in the renal proximal tubules, to facilitate the internalization of Calcifediol.

Recent research has also shed light on the involvement of other proteins in the transport and cellular uptake of vitamin D metabolites. For instance, studies in pregnant rats have shown that supplementation with Calcifediol can increase the expression of Fatty Acid Translocase (FAT/CD36) and Scavenger Receptor class B type 1 (SR-BI) in the maternal liver researchgate.net. FAT/CD36 is a membrane protein known to transport fatty acids and may also be involved in the transport of lipophilic compounds like vitamin D frontiersin.org. SR-BI is a receptor for high-density lipoprotein (HDL) and is also implicated in the cellular uptake of vitamin D frontiersin.org. These findings suggest that Calcifediol may modulate the expression of proteins involved in its own transport and uptake, as well as that of other essential nutrients.

Transport ProteinFunction
Vitamin D Binding Protein (DBP) Primary carrier of Calcifediol in the blood; extends its half-life and facilitates transport to target tissues mdpi.comnih.govnih.gov.
Albumin Binds to a smaller fraction of circulating Calcifediol nih.gov.
Fatty Acid Translocase (FAT/CD36) Potential role in the cellular transport of Calcifediol; its expression is increased in the liver of pregnant rats supplemented with Calcifediol researchgate.netfrontiersin.org.
Scavenger Receptor class B type 1 (SR-BI) Implicated in the cellular uptake of vitamin D; its expression is increased in the liver of pregnant rats supplemented with Calcifediol researchgate.netfrontiersin.org.

The intricate interactions between this compound and these transport proteins are essential for its proper distribution and bioavailability, ultimately influencing its physiological functions.

Cellular and Molecular Responses Triggered by this compound

Beyond its classical genomic actions mediated by the nuclear Vitamin D Receptor (VDR), this compound can also elicit rapid, non-genomic cellular responses. These effects are typically initiated at the cell membrane and occur within seconds to minutes, too quickly to be explained by changes in gene transcription and protein synthesis mdpi.comencyclopedia.pub.

One of the well-documented non-genomic effects of Calcifediol is the rapid mobilization of intracellular calcium. In vitro studies using human adipose-derived mesenchymal stem cells (hADMSCs) have demonstrated that exposure to Calcifediol leads to a swift and sustained increase in intracellular calcium levels researchgate.net. This response is similar to that observed with the biologically active form of vitamin D, calcitriol, suggesting a shared or parallel signaling pathway.

The molecular mechanisms underlying these rapid responses are thought to involve membrane-associated VDRs (mVDRs) or other specific membrane receptors, such as the protein disulfide isomerase family A member 3 (Pdia3) mdpi.com. The interaction of Calcifediol with these membrane receptors can trigger the activation of various second messenger systems, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, stimulate the release of calcium from intracellular stores and activate protein kinase C (PKC), respectively researchgate.net.

Furthermore, Calcifediol has been shown to exert effects on cellular processes beyond calcium signaling. For instance, in a VDR-independent manner, Calcifediol can regulate lipid metabolism by inhibiting sterol regulatory element-binding proteins (SREBPs). It achieves this by inducing the proteolytic processing and degradation of the SREBP cleavage-activating protein (SCAP) nih.gov. This suggests a novel molecular mechanism by which Calcifediol can influence lipid homeostasis.

In the context of fetal development, studies in rats have shown that maternal supplementation with Calcifediol can lead to a decrease in the expression of GAD67 in the fetal brain researchgate.net. GAD67 is an enzyme involved in the synthesis of the neurotransmitter GABA, indicating that Calcifediol may have a modulatory role in fetal brain development.

Cellular/Molecular ResponseMediating MechanismObserved Effect
Rapid Intracellular Calcium Mobilization Activation of membrane receptors (e.g., mVDR, Pdia3) and second messenger systems (e.g., PLC, IP3) mdpi.comresearchgate.net.Swift and sustained increase in intracellular calcium levels in hADMSCs researchgate.net.
Regulation of Lipid Metabolism VDR-independent inhibition of SREBPs via degradation of SCAP nih.gov.Potential for controlling lipogenesis nih.govnih.gov.
Modulation of Fetal Brain Development Altered gene expression in the fetal brain.Decreased expression of GAD67 in the fetal brain of rats following maternal supplementation researchgate.net.

These findings highlight the multifaceted nature of Calcifediol's biological activity, encompassing both genomic and non-genomic pathways to influence a wide range of cellular and molecular processes.

Genomic Effects: Gene Expression Modulation via VDR-mediated Transcriptional Regulation in In Vitro Models

This compound, acting as an analogue of Calcifediol, exerts genomic effects by binding to the nuclear Vitamin D Receptor (VDR). mdpi.comnih.gov Although it binds to the VDR with a lower affinity than Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, its significantly higher concentrations in circulation suggest it can act as an effective VDR ligand. mdpi.comnih.gov Upon binding, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

Research in various in vitro models has demonstrated the gene-regulatory capacity of Calcifediol. Studies using primary human cells, such as peripheral blood mononuclear cells (PBMCs), have shown that supra-physiological concentrations of Calcifediol can regulate a wide array of genes, many of which are also targets of Calcitriol. nih.govnih.gov This indicates that both metabolites utilize the same VDR-mediated mechanism to control gene expression. nih.gov The set of regulated genes includes those involved in immune function, cellular proliferation, and mineral homeostasis.

A primary target gene for VDR activation is CYP24A1, which encodes the enzyme responsible for the catabolism of vitamin D metabolites. Its upregulation is a classic indicator of VDR-mediated genomic activity. nih.gov In vitro studies have consistently shown that treatment with Calcifediol leads to a significant increase in CYP24A1 expression in various cell types.

Table 1: Examples of Genes Regulated by Calcifediol in In Vitro Cellular Models
Gene SymbolGene NameCell ModelEffectResearch Context
CYP24A124-hydroxylaseHuman PBMCsUpregulationVitamin D metabolism and feedback regulation. nih.govnih.gov
CAMPCathelicidin Antimicrobial PeptideHuman Decidual CellsUpregulationInnate immune response and host defense.
IL-6Interleukin 6Human Decidual CellsDownregulationModulation of inflammatory responses.
TNFTumor Necrosis FactorHuman Decidual CellsDownregulationRegulation of inflammation and immune cell function.

Non-Genomic Effects: Rapid Signaling Pathway Activation (e.g., intracellular calcium mobilization) in Cellular Systems

In addition to its genomic actions that occur over hours, this compound can initiate rapid, non-genomic effects that are observed within seconds to minutes. nih.gov These actions are too swift to be explained by gene transcription and protein synthesis and are mediated through interactions with membrane-associated VDR (mVDR) or other cell surface receptors like protein disulfide isomerase family A member 3 (Pdia3). mdpi.comnih.gov

One of the most well-documented non-genomic effects is the rapid mobilization of intracellular calcium ([Ca2+]i). mdpi.com Studies utilizing human adipose-derived mesenchymal stem cells (hADMSCs), a preosteoblastic cell model, have provided direct evidence of this phenomenon. When these cells are exposed to Calcifediol, they exhibit a prompt and sustained increase in intracellular calcium concentration. nih.gov This response is similar to that induced by Calcitriol, suggesting a shared rapid signaling pathway. nih.govmdpi.com

This rapid influx of calcium is a critical second messenger that can trigger a cascade of downstream signaling events. These can include the activation of various protein kinases, such as Protein Kinase C (PKC) and mitogen-activated protein kinases (MAPK), which in turn can modulate cellular functions like proliferation, differentiation, and apoptosis without direct gene modulation. nih.gov The ability of Calcifediol to trigger these rapid responses underscores its role as a multifaceted signaling molecule beyond its function as a prohormone. mdpi.com

Table 2: Rapid Non-Genomic Effects of Calcifediol in Cellular Systems
Observed EffectCellular SystemKey FindingsTime FrameMediating Pathway
Increased Intracellular Calcium ([Ca2+]i)Human Adipose-Derived Mesenchymal Stem Cells (hADMSCs)Exposure to 10 µM Calcifediol induced a rapid and sustained rise in [Ca2+]i. nih.govSeconds to minutes nih.govMembrane receptor-mediated signaling nih.gov
Modulation of LipogenesisCellular ModelsInduces ubiquitin-mediated degradation of SCAP (SREBP cleavage-activating protein) independent of VDR. mdpi.comRapidVDR-independent, non-genomic mechanism mdpi.com
Activation of Signaling KinasesGeneral Cellular ResponseCalcium influx can lead to downstream activation of PKC and MAPK pathways. nih.govMinutesSecond messenger cascade nih.gov

Applications of Calcifediol D3 in Specific Mechanistic Research Areas

Bone Cell Biology and Mineralization Research

The role of the vitamin D endocrine system is fundamental to bone health, influencing both bone formation and resorption. Calcifediol-d3 serves as a key substrate for local and systemic production of calcitriol, which directly and indirectly modulates the function of bone cells.

Elucidation of this compound's Role in Osteoblast Differentiation and Function In Vitro

In vitro studies have been instrumental in dissecting the molecular mechanisms through which this compound influences osteoblasts, the cells responsible for bone formation. The active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3), exerts its effects by binding to the nuclear vitamin D receptor (VDR), which is present in osteoblasts. nih.govnih.gov This interaction initiates the transcription of various genes crucial for bone remodeling, including those encoding for alkaline phosphatase (ALP), type I collagen, and other non-collagenous proteins. nih.gov

Calcifediol (B1668214) itself, while having a lower binding affinity for the VDR compared to calcitriol, can also act as a VDR ligand, directly regulating gene expression and cellular processes. nih.govnih.govmdpi.com Research has demonstrated that calcitriol can promote the differentiation of human mesenchymal stem cells into osteoblasts in a laboratory setting. cabidigitallibrary.org The influence on osteoblast-like cell proliferation appears to be dose-dependent; one study found that low concentrations of calcitriol stimulated proliferation, whereas higher concentrations had an inhibitory effect. cabidigitallibrary.orgresearchgate.net This proliferative effect is closely associated with increased activity of ALP, a primary marker of osteoblast function. researchgate.net

Table 1: In Vitro Effects of Vitamin D Metabolites on Osteoblast-like Cells
MetaboliteConcentrationCell TypeObserved EffectKey Marker
Calcitriol0.1 nMRat Bone Marrow CellsIncreased Cell ProliferationAlkaline Phosphatase (ALP) Activity
Calcitriol60 nMRat Bone Marrow CellsReduced Cell ProliferationAlkaline Phosphatase (ALP) Activity

Investigations into this compound Effects on Osteoclastogenesis and Bone Resorption Mechanisms

The influence of this compound on bone resorption is primarily mediated by its conversion to calcitriol, which plays a complex role in the formation and activity of osteoclasts, the cells that break down bone tissue. Calcitriol is a powerful inducer of the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) in osteoblasts. longdom.orgresearchgate.net RANKL is essential for osteoclast differentiation; it binds to its receptor, RANK, on the surface of osteoclast precursors, triggering their maturation into functional osteoclasts. nih.govlongdom.org

Simultaneously, vitamin D signaling decreases the expression of osteoprotegerin (OPG), a decoy receptor produced by osteoblasts that normally binds to RANKL and prevents it from activating RANK. longdom.org The resulting increase in the RANKL/OPG ratio strongly promotes osteoclastogenesis and subsequent bone resorption. longdom.org Furthermore, calcitriol can enhance the resorptive capacity of mature osteoclasts by upregulating the expression of key bone matrix-degrading enzymes, such as cathepsin K and matrix metalloproteinases (MMPs). longdom.org This entire process is often modulated by parathyroid hormone (PTH), which, in response to low blood calcium, stimulates the conversion of calcifediol to calcitriol, thereby amplifying bone resorption to restore calcium homeostasis. nih.govlongdom.org

Interestingly, a paradox exists between in vitro and in vivo findings. While laboratory studies consistently show that calcitriol stimulates osteoclast formation and activity, the administration of vitamin D compounds to living organisms has been observed to suppress bone resorption. researchgate.net This discrepancy may be partly explained by the local metabolism of calcifediol within osteoclast lineage cells, which can produce their own calcitriol. nih.gov Some research also indicates that calcifediol itself can directly reduce the resorptive activity of osteoclasts in a dose-dependent manner without affecting cell viability. nih.gov

Renal Physiology and Calcium-Phosphate Homeostasis Research

The kidneys are a central hub for calcium and phosphate (B84403) homeostasis, and this compound is at the core of the regulatory pathways involved. It is in the renal tubules that calcifediol is converted into its most active form, calcitriol, which then exerts profound effects on mineral transport.

Mechanistic Studies of this compound on Renal Calcium and Phosphate Transport Proteins

Calcitriol is a principal hormone regulating circulating levels of calcium and phosphate. nih.govmdpi.com One of its key target organs is the kidney, where it acts to conserve calcium. Mechanistic studies have revealed that calcitriol stimulates the reabsorption of calcium from the filtrate back into the blood, primarily within the distal tubules. tandfonline.com This action is accomplished by increasing the expression of specific transport proteins. Calcitriol upregulates the apical calcium channel TRPV5, which facilitates the entry of calcium into the tubule cells, and also boosts the expression of the intracellular calcium-binding protein, calbindin-D28k, which helps shuttle calcium across the cell. tandfonline.com Through these genomic actions, calcitriol plays a vital role in minimizing urinary calcium loss and maintaining systemic calcium balance.

Role in Regulation of Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) Signaling Pathways

The endocrine regulation of calcium and phosphate is a complex interplay between PTH, FGF23, and the vitamin D system. The conversion of calcifediol to calcitriol in the kidneys by the enzyme 1α-hydroxylase (CYP27B1) is a critical control point. nih.govmdpi.com

This system operates on a series of feedback loops:

PTH Stimulation: Low serum calcium triggers the parathyroid glands to release PTH. PTH then acts on the kidneys to stimulate the activity of 1α-hydroxylase, leading to increased production of calcitriol. nih.govtandfonline.com

Calcitriol Feedback on PTH: Calcitriol, in turn, suppresses the synthesis and secretion of PTH from the parathyroid glands, thus closing the feedback loop once calcium levels are restored. nih.govmdpi.comtandfonline.com

FGF23 Regulation: FGF23, a hormone secreted by osteocytes and osteoblasts, acts as a counter-regulatory hormone to vitamin D. It inhibits the 1α-hydroxylase enzyme and simultaneously stimulates the 24-hydroxylase enzyme (CYP24A1), which is responsible for the degradation of both calcifediol and calcitriol. nih.govnih.gov This leads to a decrease in active vitamin D levels.

Calcitriol Feedback on FGF23: Calcitriol can stimulate the production of FGF23 from bone cells, creating another negative feedback mechanism. mdpi.com

In clinical settings such as chronic kidney disease (CKD), where these regulatory pathways are disrupted, managing secondary hyperparathyroidism is a key challenge. Studies have shown that modified-release formulations of calcifediol can effectively lower elevated PTH levels in CKD patients. rayaldee.com This approach gradually raises serum calcifediol concentrations, which helps to control PTH without causing sharp spikes in FGF23 or the vitamin D-catabolizing enzyme CYP24A1, offering a more balanced therapeutic effect. rayaldee.comnih.gov

Investigation of Renal Metabolizing Enzymes in Response to this compound

This compound, as the prohormone to the active form of vitamin D, calcitriol, plays a pivotal role in the feedback regulation of its own metabolism within the kidneys. The primary enzymes governing this process are 25-hydroxyvitamin D3 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). Research in this area focuses on how the presence of this compound influences the expression and activity of these key enzymes, thereby maintaining vitamin D homeostasis.

In the proximal convoluted tubule cells of the kidneys, calcifediol is hydroxylated by CYP27B1 to form calcitriol, the biologically active form of vitamin D3. medicinenet.com This conversion is tightly regulated by parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF-23). mdpi.comnih.gov Conversely, the enzyme CYP24A1 is responsible for the catabolism of both calcifediol and calcitriol, initiating their degradation and thus preventing potential toxicity from excessive levels. nih.govresearchgate.net

Studies have shown that calcitriol, the product of this compound metabolism, directly influences the expression of these enzymes. It upregulates the expression of CYP24A1, creating a negative feedback loop to decrease its own levels and those of its precursor, calcifediol. nih.govresearchgate.net At the same time, calcitriol suppresses the expression of CYP27B1, reducing the conversion of calcifediol to calcitriol. nih.gov This reciprocal regulation ensures a tightly controlled concentration of active vitamin D.

In situations of renal failure, the regulation of these enzymes is often dysregulated. Research in rat models of experimental renal failure has demonstrated that the administration of vitamin D metabolites can alter the activity of these enzymes. For instance, while calcitriol administration was found to increase its own degradation by enhancing 24- and 26-hydroxylase activities, the administration of 25(OH)D3 (calcifediol) was observed to reduce the conversion of calcitriol to its metabolites. nih.gov This suggests a complex interplay in the regulation of these enzymes in pathological states.

EnzymeAction on this compoundRegulation by Calcitriol (derived from this compound)
CYP27B1 Converts calcifediol to calcitriolSuppressed
CYP24A1 Initiates catabolism of calcifediolStimulated

Immunological Signaling and Cellular Responses

Impact of this compound on Immune Cell Differentiation and Activation In Vitro

The active form of vitamin D, calcitriol, for which this compound is the precursor, has significant immunomodulatory effects. In vitro studies have demonstrated its influence on the differentiation and activation of various immune cells. Vitamin D receptors (VDR) are expressed in numerous immune cells, including T cells, B cells, macrophages, and dendritic cells, allowing them to respond to calcitriol. mdpi.com

Research has shown that calcitriol can inhibit the proliferation of T lymphocytes and modulate their differentiation. mdpi.com Specifically, it can suppress the development of T helper 1 (Th1) and Th17 cells, which are involved in pro-inflammatory responses, while promoting the differentiation of T helper 2 (Th2) and regulatory T cells (Tregs), which have anti-inflammatory and immunoregulatory functions. mdpi.com

In vitro studies on T cell activation have revealed that physiologic concentrations of 1,25-(OH)2D3 can inhibit antigen-induced interleukin-2 (IL-2) secretion by T cell hybridomas. nih.gov This inhibition appears to interfere with the early events of T cell activation, potentially by affecting the T cell's recognition of the antigen on stimulator cells. nih.gov

Furthermore, some immune cells, such as dendritic cells and macrophages, can locally convert calcifediol to calcitriol, suggesting a paracrine or autocrine role for vitamin D in modulating immune responses at sites of inflammation. mdpi.com This local production of calcitriol can directly influence the differentiation and function of these antigen-presenting cells, leading to a more tolerogenic phenotype.

Immune Cell TypeEffect of Calcitriol (derived from this compound)
T Lymphocytes Inhibition of proliferation and activation. mdpi.com
Th1 and Th17 Cells Suppression of differentiation. mdpi.com
Th2 and Regulatory T Cells Promotion of differentiation. mdpi.com
Dendritic Cells and Macrophages Promotion of a tolerogenic phenotype.

Modulation of Inflammatory Pathways and Cytokine Production by this compound in Cellular Models

This compound, through its conversion to calcitriol, exerts significant anti-inflammatory effects by modulating key signaling pathways and altering the production of cytokines in various cellular models. A central mechanism for these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comnih.gov

The NF-κB pathway is a critical regulator of gene transcription involved in immune and inflammatory responses. oup.com In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. oup.com Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. oup.com In vitro studies have shown that 1,25(OH)2D3 can inhibit NF-κB activity by increasing the levels of IκBα, thereby preventing NF-κB from entering the nucleus and activating pro-inflammatory gene expression. oup.com It has also been shown to prevent the translocation of the p65 subunit of NF-κB to the nucleus. mdpi.com

This modulation of inflammatory pathways results in a distinct shift in the cytokine profile. Calcitriol has been demonstrated to decrease the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17). mdpi.comresearchgate.net Conversely, it can increase the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov For example, in peripheral blood T lymphocytes, calcitriol has been shown to reduce the production of pro-inflammatory cytokines like IFN-γ and TNFα. researchgate.net

Inflammatory Pathway/CytokineModulation by Calcitriol (derived from this compound)
NF-κB Pathway Inhibited
Pro-inflammatory Cytokines (e.g., TNF-α, IL-2, IL-6, IL-17) Production decreased mdpi.comnih.gov
Anti-inflammatory Cytokines (e.g., IL-10) Production increased nih.gov

Cardiovascular and Metabolic Systems Research

Cellular Mechanisms of this compound Action in Vascular Cells and Cardiomyocytes

The cardiovascular system is a target for vitamin D signaling, with vitamin D receptors (VDR) being present in both vascular smooth muscle cells (VSMCs) and cardiomyocytes. nih.gov Research into the cellular mechanisms of this compound, via its conversion to calcitriol, in these cells has revealed a range of effects.

In VSMCs, studies have investigated the role of vitamin D receptor activators (VDRAs) in vascular calcification, a process that is often accelerated in chronic kidney disease. The effects appear to be complex and potentially dose-dependent. Some in vitro studies using vessel rings from patients with chronic kidney disease have shown that calcitriol can increase calcification and up-regulate alkaline phosphatase activity, an osteogenic marker. bmj.com This suggests that supraphysiological concentrations of active vitamin D might promote vascular calcification.

In cardiomyocytes, the presence of VDR suggests a direct regulatory role for vitamin D in cardiac function. nih.gov In vitro studies using immature cardiomyocytes have shown that vitamin D3 can induce cell proliferation. researchgate.netresearchgate.net Furthermore, research in animal models of myocardial infarction has indicated that treatment with vitamin D3 can reduce the expression of factors involved in cardiac fibrosis, such as transforming growth factor-beta 1 (TGF-β1). mdpi.com It has also been suggested that vitamin D3 can enhance autophagy and inhibit apoptosis in cardiomyocytes. mdpi.com

Research into this compound's Influence on Lipid Metabolism and Related Pathways in Model Systems

This compound has been shown to influence lipid metabolism through various mechanisms in different model systems. One notable VDR-independent mechanism involves the regulation of sterol regulatory element-binding proteins (SREBPs). A study demonstrated that calcifediol can act as an inhibitor of SREBPs by inducing the degradation of the SREBP cleavage-activating protein (SCAP). nih.gov This leads to a reduction in the expression of SREBP-responsive genes involved in cholesterol and fatty acid synthesis.

In the context of adipocytes, the role of vitamin D in differentiation and lipid accumulation is complex and can be dependent on the cell type and stage of differentiation. ijhmr.com In some in vitro models, such as 3T3-L1 mouse pre-adipocytes, 1,25(OH)2D has been shown to inhibit adipocyte differentiation and reduce lipid accumulation. nih.gov This is often associated with a decrease in the expression of key adipogenic transcription factors like PPARγ and C/EBPα. nih.gov However, in some studies using human pre-adipocytes, 1,25(OH)2D has been observed to promote adipogenesis. nih.gov

Furthermore, research suggests that calcifediol administration can have a favorable impact on the lipid profile. In a study of postmenopausal women, calcifediol supplementation was associated with a significant reduction in LDL-C and an increase in HDL-C. nih.gov The changes in 25(OH)D levels were negatively correlated with variations in LDL-C. nih.gov

Metabolic ProcessEffect of this compound/CalcitriolModel System
SREBP Pathway Inhibition via SCAP degradation nih.govIn vitro
Adipocyte Differentiation Inhibition nih.gov3T3-L1 mouse pre-adipocytes
Adipocyte Differentiation Promotion nih.govHuman pre-adipocytes
Lipid Profile Reduction in LDL-C, Increase in HDL-C nih.govPostmenopausal women

Neuroscience and Neuroendocrine Research

The role of the vitamin D endocrine system in the central nervous system (CNS) is an expanding area of research. This compound, as the primary circulating form of vitamin D3, is central to understanding the local synthesis and action of active vitamin D metabolites within the brain.

Evidence strongly suggests that the brain is not merely a recipient of circulating vitamin D but possesses the necessary enzymatic machinery for local synthesis of its active form. Research indicates that key enzymes for vitamin D metabolism are present in the CNS. Specifically, the enzyme 25-hydroxylase, which converts vitamin D3 to calcifediol, and the enzyme 1α-hydroxylase (CYP27B1), which converts calcifediol to the active hormone calcitriol, have been identified in neurons and glial cells. nih.gov This local production capability points to a finely-tuned, paracrine/autocrine signaling system within the brain.

Studies have confirmed that calcifediol is the most abundant vitamin D3 metabolite found in human brain tissue, underscoring its importance as a direct precursor for local activation. mdpi.com The presence of both calcifediol and the machinery to convert it to calcitriol within the CNS suggests that the brain can independently regulate its vitamin D signaling. nih.govencyclopedia.pub

The investigation into these localized actions has been advanced by tracer studies. Early autoradiographic research demonstrated that the active form of vitamin D, calcitriol, can cross the blood-brain barrier and accumulate in the nuclei of neurons in specific brain regions. mdpi.com While direct studies using labeled this compound as a tracer are not extensively detailed in the literature, the principles of metabolic imaging provide a framework for such investigations. Techniques like deuterium (B1214612) metabolic imaging (DMI), which uses nonradioactive labeled substrates to map metabolism, could theoretically be adapted to trace the uptake and conversion of labeled this compound within brain tissues, offering a powerful tool to visualize local synthesis and action pathways in real-time. researchgate.net Such studies would be invaluable for elucidating the precise roles of different brain regions and cell types in vitamin D metabolism and signaling.

This compound and its active metabolite, calcitriol, exert significant modulatory effects on various cell types within the central nervous system, including neurons and glial cells (astrocytes, microglia, and oligodendrocytes).

Neuronal Responses: Vitamin D signaling in neurons is crucial for neuroprotection and normal brain function. The vitamin D receptor (VDR) is expressed in neurons across various brain regions. nih.gov Mechanistic studies show that vitamin D enhances neurite extension and plays a role in neurotransmission. For instance, it positively regulates the expression of tyrosine hydroxylase, a key enzyme in the synthesis of dopamine. Furthermore, calcitriol administration in animal models has been shown to increase levels of neurotransmitters like γ-aminobutyric acid (GABA) and glutamate in the prefrontal cortex and hippocampus. mdpi.com

Glial Cell Responses: Glial cells, which are critical for neuronal support and brain homeostasis, are also highly responsive to vitamin D metabolites.

Microglia: As the resident immune cells of the CNS, microglia play a key role in neuroinflammation. Both calcifediol and calcitriol have demonstrated potent anti-inflammatory effects on microglia. nih.gov In vitro studies using primary microglia and microglial cell lines show that these compounds suppress the production of nitric oxide (NO) and inhibit the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in activated microglia. nih.gov This immunomodulatory effect is partly mediated by increasing the expression of the anti-inflammatory cytokine IL-10, which in turn induces the suppressor of cytokine signaling 3 (SOCS3). nih.govresearchgate.net Activated microglia also increase their expression of the VDR and the enzyme CYP27B1, enhancing their ability to convert calcifediol into its active form and respond to it. nih.gov

Oligodendrocytes: Responsible for myelination of axons, the function of oligodendrocytes is critical for proper nerve conduction. Studies have indicated that vitamin D promotes the differentiation of oligodendrocyte precursor cells into mature, myelin-producing oligodendrocytes. nih.govnih.gov This suggests a role for vitamin D in remyelination processes following injury or in demyelinating diseases. nih.gov

The collective findings from these mechanistic studies highlight the multifaceted role of this compound in brain health, influencing neuronal function, and powerfully modulating the activity of all major glial cell populations to maintain a non-inflammatory and neuroprotective environment.

Cancer Cell Biology Research

This compound, as the precursor to the biologically active calcitriol, is integral to research on the anti-cancer properties of the vitamin D system. The anti-neoplastic effects of vitamin D metabolites have been demonstrated across a wide range of cancer types.

One of the most well-documented anti-cancer actions of vitamin D metabolites is the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. These effects are observed in numerous cancer cell lines, including those from breast, prostate, colon, and bone cancers. mdpi.com For example, studies have shown that vitamin D3 can strikingly inhibit cell proliferation and trigger apoptosis in human breast cancer (MDA-MB-435), prostate cancer (LNCaP), and osteosarcoma (U2OS) cell lines. mdpi.com

The anti-proliferative efficacy is often dose-dependent. In breast cancer cell lines (both estrogen receptor-positive and -negative), cholecalciferol, the precursor to calcifediol, was found to retard cell proliferation with IC50 values ranging from 0.10 to 0.35 mM. mdpi.compatsnap.com The induction of apoptosis is a key mechanism for eliminating malignant cells. In colorectal cancer, vitamin D metabolites can promote apoptosis through a p53-independent mechanism by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and Bak. mayoclinic.org

Table 1: Anti-proliferative and Apoptotic Effects of Vitamin D Metabolites on Cancer Cell Lines
Cancer TypeCell Line(s)Observed EffectsKey Molecular Changes
Breast CancerMCF-7, MDA-MB-231, MDA-MB-468, T-47DInhibition of proliferation, Induction of apoptosisUpregulation of p53, Downregulation of cyclin-D1 and Bcl2, Inhibition of c-myc
Prostate CancerLNCaP, C4-2Inhibition of proliferation, Induction of apoptosis, Cell cycle arrestReduction of c-myc mRNA and protein, Upregulation of IGFBP3
Colon CancerSW480Inhibition of proliferation, Promotion of differentiationInhibition of β-catenin signaling, Induction of E-cadherin
Ovarian CancerNIH:OVCAR3Inhibition of c-myc expression>50% reduction in c-myc protein
OsteosarcomaU2OSInhibition of proliferation, Induction of apoptosisNot specified

Beyond inducing apoptosis, this compound's anti-cancer activity is mediated by its profound effects on the cell cycle and various intracellular signaling pathways that govern cell growth and differentiation.

A primary mechanism is the induction of cell cycle arrest, most commonly at the G1/G0 phase. researchgate.net This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. This effect is predominantly mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. researchgate.net The active form of vitamin D binds to the Vitamin D Receptor (VDR), which can then directly bind to Vitamin D Response Elements (VDREs) in the promoter region of the p21 gene, enhancing its transcription. researchgate.net

Furthermore, vitamin D metabolites modulate key signaling pathways that are often dysregulated in cancer:

Wnt/β-catenin Pathway: In colorectal cancer, vitamin D can inhibit the abnormal activation of this pathway. It promotes the binding of VDR to β-catenin, which prevents β-catenin from translocating to the nucleus and activating oncogenes. nih.gov

c-myc Oncogene: Vitamin D metabolites have been shown to transcriptionally repress the c-myc oncogene in several cancer types, including breast and prostate cancer. nih.gov In prostate cancer cells, a 50% decrease in c-myc mRNA led to a significant reduction in c-myc protein, resulting in growth inhibition. researchgate.net

Growth Factor Signaling: In prostate cancer cells, vitamin D3 upregulates the expression of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), which can modulate the activity of IGF-I, a potent mitogen. nih.gov

Cell Differentiation: Calcitriol is a well-known pro-differentiating hormone. In colon carcinoma, for example, it promotes differentiation by inducing the expression of adhesion proteins like E-cadherin, which helps to revert the malignant phenotype. nih.gov

Table 2: Modulation of Cell Cycle and Signaling Pathways by Vitamin D Metabolites
TargetMechanism of ActionCancer Model(s)
Cell CycleInduces G1/G0 arrestProstate, Breast, Parathyroid Cancer
p21 and p27 (CDKIs)Upregulates expression via VDR binding to gene promotersProstate, Breast Cancer
c-mycTranscriptionally represses expressionBreast, Prostate, Ovarian Cancer
Wnt/β-catenin PathwayPromotes VDR/β-catenin interaction, preventing nuclear translocation of β-cateninColon Cancer
IGF SignalingUpregulates IGFBP3 expressionProstate Cancer (LNCaP cells)
Cell AdhesionInduces expression of E-cadherin, occludin, and vinculinColon Carcinoma

Advanced Research Methodologies and Future Directions for Calcifediol D3

Integration of Calcifediol-d3 with Systems Biology Approaches

Systems biology aims to understand the broader biological context by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. This compound is an ideal tool for such an integrated approach, enabling researchers to trace the metabolic fate of administered Calcifediol (B1668214) and link it to downstream molecular events.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a functional readout of the physiological state. The use of this compound in metabolomic studies allows for a detailed and dynamic profiling of the vitamin D metabolome. By administering this compound, researchers can accurately distinguish between the endogenous pool of vitamin D metabolites and the newly introduced, labeled compounds. This is particularly crucial for understanding the pharmacokinetics and metabolism of Calcifediol supplementation. mdpi.com

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous quantification of multiple vitamin D metabolites. nih.govnih.gov Integrating this compound into these analytical platforms provides a robust method to trace the conversion of Calcifediol to its downstream metabolites, including the hormonally active form, Calcitriol. This approach can elucidate the activity of key enzymes in the vitamin D pathway, such as CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase), and how their function is influenced by various physiological and pathological states. mdpi.com

A comprehensive vitamin D metabolite profile obtained through the use of this compound can offer valuable insights into conditions associated with altered vitamin D metabolism, such as chronic kidney disease, genetic disorders affecting vitamin D-metabolizing enzymes, and states of vitamin D deficiency or toxicity. nih.govnih.gov

Table 1: Key Vitamin D Metabolites Quantifiable with this compound Tracer Studies

MetaboliteRole in Vitamin D PathwayInformation Gained from this compound Tracing
This compound Labeled prohormonePharmacokinetics, absorption, and distribution
Calcitriol-d3 Active hormoneRate of activation by CYP27B1
24,25-dihydroxyvitamin D3-d3 Catabolic productRate of inactivation by CYP24A1

While metabolomics reveals the fate of this compound, transcriptomics and proteomics provide a window into its biological effects at the molecular level. The active form of vitamin D, Calcitriol, functions primarily by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes. mdpi.comnih.govresearchgate.net By tracing the conversion of this compound to Calcitriol-d3, researchers can correlate the presence of the active metabolite with changes in gene expression (transcriptomics) and protein abundance (proteomics).

This integrated approach can identify novel vitamin D target genes and pathways, expanding our understanding of the pleiotropic effects of vitamin D beyond its classical role in calcium and bone homeostasis. researchgate.net For instance, studies have shown that vitamin D metabolites can regulate the expression of genes involved in immune function, cell proliferation, and differentiation. researchgate.netdsm-firmenich.com Using this compound as a tracer in combination with these "-omics" technologies can provide a more precise understanding of how vitamin D supplementation impacts these cellular processes.

A study on peripheral blood mononuclear cells (PBMCs) demonstrated that high concentrations of calcifediol can affect gene expression in a manner comparable to calcitriol, with a significant overlap in the target genes. mdpi.com Utilizing this compound in such studies would allow for a more definitive link between the administered compound and the observed transcriptomic changes.

Development of Novel In Vitro and Ex Vivo Research Models

The development of sophisticated in vitro and ex vivo models that more accurately recapitulate human physiology is revolutionizing biomedical research. This compound is a valuable tool for interrogating vitamin D metabolism and action in these advanced systems.

Gene-editing technologies, particularly the CRISPR/Cas9 system, have enabled the creation of precise animal models of human diseases. nih.govpreprints.org These models can be used to study the role of specific genes in vitamin D metabolism and action. For example, animal models with knockout or modified versions of genes encoding for vitamin D-metabolizing enzymes (e.g., CYP27B1, CYP24A1) or the vitamin D receptor (VDR) are invaluable for dissecting the vitamin D pathway. researchgate.net

The administration of this compound to these gene-edited models allows for targeted metabolic studies. By tracing the fate of the labeled compound, researchers can directly assess the functional consequences of specific genetic modifications on Calcifediol metabolism. This approach can provide crucial insights into the pathophysiology of genetic disorders related to vitamin D and can be used to test the efficacy of therapeutic interventions.

Organ-on-a-chip and 3D cell culture systems are emerging as powerful tools for studying human physiology and disease in a more physiologically relevant context than traditional 2D cell cultures. nih.gov These microfluidic devices can be used to create miniaturized models of human organs, such as the liver and kidney, which are the primary sites of vitamin D metabolism. researchgate.netscispace.com

The use of this compound in these systems allows for precise studies of organ-specific vitamin D metabolism. For example, a liver-on-a-chip model could be used to study the conversion of vitamin D3 to this compound, while a kidney-on-a-chip model could be used to investigate the subsequent conversion of this compound to Calcitriol-d3. researchgate.netscispace.com These models can also be used to study the effects of drugs or toxins on vitamin D metabolism in a controlled environment.

Three-dimensional cell culture systems, such as spheroids and organoids, provide a more accurate representation of the in vivo cellular environment and have been shown to be useful for studying the metabolism of vitamin D3. researchgate.net The incorporation of this compound into these models can enhance the understanding of cellular uptake, metabolism, and downstream signaling events in a more physiologically relevant setting.

Computational Modeling and Simulation

Computational modeling and simulation are becoming increasingly important tools in biomedical research, allowing for the integration of experimental data into predictive models of biological systems. In the context of vitamin D research, in silico models can be used to simulate the pharmacokinetics of vitamin D metabolites and to predict the effects of supplementation on the vitamin D endocrine system. researchgate.netnih.gov

Data generated from studies using this compound can be used to develop and validate these computational models. The precise pharmacokinetic data obtained from tracing the labeled compound can be used to refine model parameters, leading to more accurate predictions. These models can then be used to simulate different supplementation scenarios, to identify key regulatory points in the vitamin D pathway, and to generate new hypotheses that can be tested experimentally. The integration of experimental data from this compound tracer studies with computational modeling represents a powerful approach to unraveling the complexities of vitamin D metabolism and its regulation.

In Silico Prediction of this compound Metabolic Fates and Enzyme Kinetics

In silico modeling offers a powerful, predictive lens through which the metabolic journey of this compound can be charted. Computational tools are employed to simulate the absorption, distribution, metabolism, and excretion (ADME) properties of vitamin D3 derivatives, providing crucial data before moving to more complex experimental stages. researchgate.net

Physiologically Based Pharmacokinetic (PBPK) models are a key in silico technique. These models simulate the human body as a series of interconnected compartments (e.g., plasma, adipose tissue, liver, kidney) and use mathematical equations to describe the movement and conversion of compounds like this compound. nih.gov Such models can predict pharmacokinetic properties including bioavailability, clearance, and half-life for various vitamin D3 derivatives. researchgate.net For instance, simulations have predicted that the parent vitamin D3 (cholecalciferol) has very low aqueous solubility (0.02 µg/mL), while its hydroxylated metabolite, Calcifediol, has a slightly higher predicted solubility of 0.11 µg/mL. nih.gov

A primary focus of these predictive models is the interaction of this compound with metabolic enzymes, particularly the cytochrome P450 (CYP) family. The CYP3A4 enzyme is a major contributor to the metabolism of vitamin D and its analogs. semanticscholar.orgumu.se In silico studies use techniques like rigid docking and molecular dynamics to predict the metabolic stability and potential conversion of vitamin D compounds by these enzymes. semanticscholar.org By modeling the fit of a molecule like this compound into the active site of an enzyme like CYP3A4, researchers can estimate its metabolic resistance. This is critical, as CYP3A4 is responsible for the deactivation of approximately 50% of all drug substances. semanticscholar.org The calculated binding strength between the compound and the enzyme can serve as a proxy for its metabolic fate. semanticscholar.org

Predicted Physicochemical and Metabolic Properties of Vitamin D3 Derivatives
CompoundPredicted PropertyValueSignificance
Cholecalciferol (Vitamin D3)Aqueous Solubility0.02 µg/mLLow solubility affects absorption.
Calcifediol (25-hydroxyvitamin D3)Aqueous Solubility0.11 µg/mLSlightly higher solubility than parent compound.
Calcifediol (25-hydroxyvitamin D3)Log P (Lipophilicity)6.67High lipophilicity influences distribution into fatty tissues.
Calcifediol (25-hydroxyvitamin D3)Primary Metabolizing EnzymeCYP3A4 (fm = 100%)Predicts major pathway for metabolic clearance.
Calcitriol (1,25-dihydroxyvitamin D3)Fraction Absorbed8.62%Predicts oral bioavailability.

Molecular Docking and Dynamics Simulations of this compound with Receptors and Binding Proteins

Molecular docking and dynamics simulations are computational techniques that provide an atom-level view of how this compound interacts with key proteins, such as the Vitamin D Receptor (VDR) and the Vitamin D-Binding Protein (DBP). These methods are crucial for understanding the mechanisms that underpin the compound's biological activity. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand (this compound) when it binds to a receptor (e.g., VDR) to form a stable complex. nih.gov The process involves placing the ligand into the receptor's binding site in various conformations and scoring them based on binding energy. A lower binding energy typically indicates a more stable and favorable interaction. For vitamin D analogs, docking studies have elucidated key interactions within the VDR's ligand-binding domain. mdpi.com For example, specific amino acid residues like Serine 237, Arginine 274, and Histidine 397 have been identified as forming critical hydrogen bonds with the hydroxyl groups of vitamin D metabolites, anchoring them within the receptor. mdpi.com

Molecular Dynamics (MD) Simulations build upon the static snapshots from docking by simulating the movements of atoms in the ligand-protein complex over time. mdpi.comnih.gov This provides insights into the stability of the interaction and the conformational changes that occur upon binding. mdpi.com MD simulations have been used extensively to study the VDR, revealing how the binding of an agonist (activating ligand) stabilizes a specific conformation of the receptor's terminal helix (helix 12). mdpi.com This stabilization is a critical step for initiating the downstream gene transcription that defines vitamin D's genomic effects. mdpi.comchemrxiv.org These simulations can reveal subtle differences between various ligands, helping to explain why some act as strong activators while others may have weaker or even inhibitory effects. mdpi.com The insights gained are invaluable for the rational design of new vitamin D analogs with specific therapeutic profiles. mdpi.com

Key Concepts in Molecular Simulation of this compound
TechniquePurposeKey Insights Provided
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein.- Identification of key amino acid interactions (e.g., hydrogen bonds).
  • Ranking of potential ligands based on binding scores.
  • Molecular Dynamics (MD)Simulates the movement and conformational changes of the protein-ligand complex over time.- Assessment of the stability of the binding interaction.
  • Understanding of how a ligand induces conformational changes in the receptor (e.g., VDR activation).
  • Exploration of Novel Stable Isotope-Labeled Analogs

    The use of stable isotope-labeled compounds, such as this compound, is fundamental to modern metabolic research. These labeled analogs serve as powerful tracers, allowing scientists to distinguish administered compounds from their endogenous counterparts.

    Design and Synthesis of Other Deuterated or Carbon-13 Labeled Vitamin D Metabolites for Research

    The synthesis of isotopically labeled vitamin D metabolites is a specialized field of organic chemistry aimed at creating high-purity standards and tracers for research. nih.govconicet.gov.ar Labeling is typically achieved by incorporating heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecular structure.

    Deuterium Labeling: Deuterated analogs, like this compound, are often synthesized by introducing deuterium atoms at positions that are not readily exchanged under physiological conditions. One common strategy involves using deuterated reagents during the synthesis of key building blocks. For example, a six-fold labeled side chain can be created using a Grignard reaction with deuterated methyl iodide. mdpi.com Another approach is to synthesize an A-ring synthon that already contains deuterium atoms, which can then be coupled with the CD-ring portion of the molecule. nih.govuva.es This method is advantageous for metabolism studies because the label is on a part of the molecule less prone to enzymatic degradation. nih.gov

    Carbon-13 Labeling: ¹³C-labeling is often considered the "gold standard" for internal standards in mass spectrometry due to the low natural abundance of ¹³C and the minimal risk of isotopic interference. nih.govconicet.gov.ar The synthesis of ¹³C-labeled vitamin D metabolites can be achieved through a convergent synthesis strategy, often starting from readily available vitamin D2. chemrxiv.orgmdpi.com In this process, the molecule is split into its A-ring and CD-ring components, which are modified separately and then reconnected. chemrxiv.orgmdpi.com A ¹³C-labeled precursor, such as ¹³C-labeled acrylate, can be incorporated during one of these steps to introduce the isotopic label into the final product. mdpi.com This approach has been used to successfully synthesize a variety of ¹³C-labeled vitamin D metabolites. nih.govmdpi.comconicet.gov.ar

    Comparative Research Utilizing Different Isotopic Forms to Refine Metabolic and Mechanistic Understanding

    The availability of different isotopically labeled forms of vitamin D metabolites is crucial for advancing the understanding of vitamin D metabolism and its mechanisms of action. These compounds are indispensable tools for isotope-dilution mass spectrometry, the benchmark method for accurately quantifying vitamin D metabolites in biological samples. uva.es

    By using a deuterated or ¹³C-labeled version of a metabolite as an internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly precise measurements. nih.gov This has been essential for quantifying not only the major circulating forms like Calcifediol but also low-abundance metabolites that may have significant biological activity. nih.govconicet.gov.ar

    Furthermore, stable isotope-labeled compounds are used as tracers in kinetic studies to track the metabolic fate of vitamin D in vivo. For instance, by administering a small dose of deuterated Calcifediol (d3-25OHD3) and measuring its disappearance from the bloodstream over time, researchers can accurately determine the metabolic half-life of Calcifediol. This provides a dynamic marker of vitamin D expenditure and helps to inform nutritional requirements.

    Ethical Considerations in Stable Isotope Tracer Research (Non-human focus)

    Research involving animal models is subject to rigorous ethical oversight to ensure the welfare of the animals. When these studies involve labeled compounds, specific best practices must be followed.

    Best Practices for Animal Studies Involving Labeled Compounds

    The ethical framework for animal research is guided by the principles of the "3Rs": Replacement, Reduction, and Refinement. These principles are fully applicable to studies using stable isotope tracers.

    Replacement: This principle encourages researchers to use non-animal methods whenever possible. While in vivo tracer studies often require animal models to understand complex systemic metabolism, complementary in vitro or in silico models should be used to answer preliminary questions and design more efficient animal experiments.

    Reduction: The goal is to minimize the number of animals used while still obtaining statistically valid data. mdpi.com Stable isotope studies are well-suited to this principle. The high precision of mass spectrometry allows for the detection of very small amounts of tracer, and a well-designed study can generate a wealth of data from a single animal, reducing the total number of animals required. mdpi.com Sharing tissues and organs from animals at the end of a study can further maximize the scientific output per animal.

    All research protocols must be reviewed and approved by an animal ethics committee, which will verify that the scientific purpose of the study justifies the use of animals and that the proposed methods adhere to the highest ethical standards. mdpi.com

    Q & A

    Q. What critical considerations are necessary when synthesizing Calcifediol-d3 to ensure isotopic purity?

    Methodological Answer:

    • Use deuterium-labeled precursors (e.g., deuterated cholesterol derivatives) to minimize isotopic dilution.
    • Validate isotopic purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration ratios in the hydroxylated side chain .
    • Employ high-performance liquid chromatography–mass spectrometry (HPLC-MS) to confirm molecular weight and isotopic distribution .

    Q. How can researchers characterize this compound using spectroscopic methods?

    Methodological Answer:

    • Compare NMR spectra of this compound with non-deuterated Calcifediol to identify deuterium-specific shifts (e.g., δ 0.5–1.5 ppm for methyl groups) .
    • Use LC-MS/MS to distinguish isotopic peaks (m/z 406.67 for this compound vs. 403.65 for non-deuterated form) and confirm fragmentation patterns .

    Q. What storage conditions are optimal for maintaining this compound stability in laboratory settings?

    Methodological Answer:

    • Store at –20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation.
    • Regularly assess stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and quantify degradation products using HPLC .

    Advanced Research Questions

    Q. How can contradictory findings on this compound’s vitamin D receptor (VDR) activation potency be resolved?

    Methodological Answer:

    • Conduct dose-response assays in VDR-transfected cell lines (e.g., HEK293) to compare EC₅₀ values across studies.
    • Use X-ray crystallography to analyze deuterium-induced conformational changes in the VDR ligand-binding domain .
    • Reconcile discrepancies by controlling for variables like solvent polarity and cellular uptake efficiency .

    Q. What experimental designs address this compound’s tissue-specific pharmacokinetics in vivo?

    Methodological Answer:

    • Administer deuterated this compound in animal models (e.g., rodents) and track tissue distribution via isotope-ratio mass spectrometry (IRMS) .
    • Compare metabolic half-lives in liver vs. kidney tissues using liquid scintillation counting after radiolabeling .

    Q. How does deuterium substitution alter this compound’s metabolic pathways compared to non-deuterated analogs?

    Methodological Answer:

    • Perform kinetic isotope effect (KIE) studies on hepatic 25-hydroxylase activity using deuterated vs. non-deuterated substrates.
    • Analyze urinary metabolites via ultra-high-resolution MS to identify deuterium retention in downstream products .

    Q. What methods validate this compound’s role in epigenetic modulation of VDR target genes?

    Methodological Answer:

    • Use chromatin immunoprecipitation sequencing (ChIP-seq) to assess VDR-DNA binding efficiency in this compound-treated cells.
    • Corrogate RNA-seq data to quantify gene expression changes in calcium homeostasis pathways (e.g., TRPV6, CALB1) .

    Q. How can researchers ensure reproducibility in this compound experimental protocols?

    Methodological Answer:

    • Adopt standardized protocols for sample preparation (e.g., ISO guidelines for isotopic labeling) and cross-validate results with independent laboratories.
    • Publish raw spectral data (NMR, MS) and computational workflows in open-access repositories .

    Data Contradiction & Synthesis

    Q. How should discrepancies in this compound’s binding affinity across competitive assays be addressed?

    Methodological Answer:

    • Replicate assays under identical buffer conditions (e.g., pH 7.4, 150 mM NaCl) to minimize environmental variability.
    • Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with radioligand displacement results .

    Q. What frameworks integrate this compound data with broader Vitamin D research?

    Methodological Answer:

    • Conduct systematic reviews to map this compound’s mechanistic overlap with non-deuterated analogs.
    • Apply meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies, adjusting for deuterium-specific confounders .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.